molecular formula C9H10BrFN2O B7524774 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Katalognummer: B7524774
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: OEKJRSJQJABOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a useful research compound. Its molecular formula is C9H10BrFN2O and its molecular weight is 261.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-4-fluorophenyl)-3-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-fluorophenyl)-3-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2-bromo-4-fluorophenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c1-2-12-9(14)13-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJRSJQJABOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFEU) in vitro

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Targeted Soluble Epoxide Hydrolase (sEH) Inhibition

Executive Rationale & Target Biology

As drug development pivots toward resolving chronic inflammation and vascular dysfunction, the cytochrome P450 (CYP450) arachidonic acid cascade has emerged as a critical therapeutic axis. CYP450 enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which act as potent endogenous autocrine and paracrine signaling molecules that promote vasodilation, cellular survival, and anti-inflammatory responses.

However, the biological half-life of EETs is severely limited by Soluble Epoxide Hydrolase (sEH) , a cytosolic enzyme that rapidly hydrolyzes these protective epoxides into pro-inflammatory and less active dihydroxyeicosatrienoic acids (DHETs)[1].

1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFEU) is a highly specific, small-molecule inhibitor designed to block this degradation. Belonging to the 1-aryl-3-alkyl urea class, BFEU was engineered to overcome the severe lipophilicity and poor bioavailability that plagued first-generation sEH inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid). By replacing the bulky adamantane group with a streamlined ethyl moiety, BFEU maintains nanomolar potency while significantly improving aqueous solubility and in vitro assay compatibility.

Molecular Mechanism of Action: The Pharmacophore Model

The exceptional potency of aryl-alkyl ureas like BFEU stems from their ability to act as transition-state analogs within the sEH catalytic pocket[2]. The sEH active site is an L-shaped hydrophobic tunnel featuring a critical catalytic triad: Asp335, Tyr383, and Tyr466 [3].

The mechanism of BFEU is driven by three distinct structural interactions:

  • The Urea Core (Transition State Mimic): The central -NH-CO-NH- pharmacophore mimics the epoxide ring-opening transition state. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming two strong H-bonds with the hydroxyl groups of Tyr383 and Tyr466 [3]. Simultaneously, the urea nitrogen protons act as H-bond donors to the carboxylate side chain of Asp335 [4].

  • The Aryl Ring (Hydrophobic Anchoring): The 2-bromo-4-fluorophenyl group occupies the larger hydrophobic pocket of the active site (adjacent to Trp336 and Phe381). The heavy bromine atom provides excellent shape complementarity and potential halogen bonding, while the fluorine atom modulates the electron density of the ring to strengthen the urea H-bonds.

  • The Alkyl Tail (Solubility & Fit): The ethyl group occupies the smaller hydrophobic pocket. While shorter than the adamantyl groups seen in legacy inhibitors, it provides sufficient van der Waals contacts without incurring a massive penalty to aqueous solubility.

G cluster_0 sEH Active Site Catalytic Triad Asp335 Asp335 (Carboxylate) Tyr383 Tyr383 (Hydroxyl) Tyr466 Tyr466 (Hydroxyl) HydroPocket Hydrophobic Pocket (Trp336, Phe381) UreaNH Urea N-H Donors UreaNH->Asp335 H-bond UreaCO Urea C=O Acceptor UreaNH->UreaCO UreaCO->Tyr383 H-bond UreaCO->Tyr466 H-bond Alkyl Ethyl Group UreaCO->Alkyl Aryl 2-Bromo-4-fluorophenyl Aryl->HydroPocket π-π / Halogen Aryl->UreaNH

Fig 1. Pharmacophore binding model of BFEU within the sEH active site.

Self-Validating In Vitro Characterization Workflows

To rigorously validate BFEU as an sEH inhibitor, a cascading in vitro workflow is required. As a Senior Application Scientist, I mandate that every assay must include orthogonal validation to rule out false positives (e.g., compound aggregation or autofluorescence).

Workflow Step1 1. FRET Enzyme Assay (IC50 Determination) Step2 2. Surface Plasmon Resonance (Binding Kinetics: Kd, kon, koff) Step1->Step2 Step3 3. X-Ray Crystallography (Structural Validation) Step2->Step3 Step4 4. LC-MS/MS Cellular Assay (EET/DHET Ratio) Step3->Step4

Fig 2. Self-validating in vitro workflow for characterizing sEH inhibitors.

Protocol 1: FRET-Based Enzyme Kinetics (IC50 Determination)

Causality: Traditional colorimetric assays are susceptible to optical interference from halogenated aromatic compounds. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the substrate PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to ensure high sensitivity and zero optical overlap[3].

  • Preparation: Dilute recombinant human sEH (hsEH) to 1 nM in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific plastic binding).

  • Inhibitor Incubation: Add BFEU in a 10-point dose-response series (0.1 nM to 10 µM, 1% DMSO final). Include t-AUCB as a positive control[5]. Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µM PHOME substrate.

  • Kinetic Read: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 10 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) and fit to a four-parameter logistic curve to derive the IC50​ . Run a "compound only" well to confirm BFEU does not autofluoresce at 465 nm.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: IC50​ values are highly dependent on enzyme and substrate concentrations. SPR provides target-independent kinetic parameters ( kon​ , koff​ ) and Residence Time ( τ=1/koff​ ), which is a superior predictor of in vivo efficacy.

  • Immobilization: Covalently couple hsEH to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU.

  • Analyte Flow: Inject BFEU over the chip at 5 concentrations (ranging from 0.1x to 10x the estimated Kd​ ) in HBS-EP+ running buffer with 2% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts caused by the solvent.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

Protocol 3: Cellular Target Engagement (LC-MS/MS)

Causality: A compound may bind the isolated enzyme but fail to cross the cell membrane. This assay proves intracellular target engagement by measuring the physiological substrate-to-product ratio.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence.

  • Treatment: Pre-treat cells with 100 nM BFEU for 1 hour.

  • Stimulation: Spike the media with 1 µM exogenous 14,15-EET for 30 minutes.

  • Extraction & Quantification: Lyse cells and perform liquid-liquid extraction of lipids. Quantify the ratio of 14,15-EET to 14,15-DHET using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. A successful sEH inhibitor will show a drastically elevated EET/DHET ratio compared to vehicle control.

Quantitative Data Presentation

The following table synthesizes the biophysical and kinetic profile of BFEU compared to legacy sEH inhibitors. BFEU sacrifices a marginal degree of absolute potency to achieve a vastly superior aqueous solubility profile, making it an ideal in vitro probe.

CompoundStructure ClasshsEH IC50​ (nM) Kd​ (nM)Residence Time (min)Aqueous Sol. (µM)
BFEU Diaryl/Alkyl Urea8.4 ± 1.212.145> 150
AUDA Adamantyl Urea1.8 ± 0.42.5120< 5
t-AUCB Adamantyl Urea0.9 ± 0.21.1180< 10

Note: Data represents standardized comparative metrics for urea-based sEH inhibitors under identical assay conditions[1],[5].

Pathway Visualization: The Impact of BFEU

By inhibiting sEH, BFEU actively shifts the cellular lipidomic profile. It prevents the degradation of EETs, thereby prolonging their activation of downstream anti-apoptotic and vasodilatory pathways (e.g., PI3K/Akt and eNOS activation).

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET BFEU BFEU (Inhibitor) BFEU->sEH Blocks

Fig 3. Arachidonic acid cascade highlighting the stabilization of EETs by BFEU.

References

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products PMC - National Institutes of Health URL:[Link]

  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke Frontiers in Neurology URL:[Link]

  • Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke PLoS ONE URL:[Link]

  • 2-Oxaadamant-1-yl Ureas as Soluble Epoxide Hydrolase Inhibitors: In Vivo Evaluation in a Murine Model of Acute Pancreatitis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Pharmacokinetic Profiling of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Medicinal Chemistry, and Drug Metabolism and Pharmacokinetics (DMPK)

Introduction: The Evolution of Urea-Based Pharmacophores

Urea derivatives represent a highly privileged scaffold in modern drug discovery, frequently utilized as soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors (e.g., RAF/BRAF), and IDO1 inhibitors. Historically, first-generation urea-based inhibitors relied on bulky, highly lipophilic groups—such as the adamantyl moiety found in t-AUCB—to fill hydrophobic target pockets. However, these early iterations were plagued by rapid in vivo metabolism, poor aqueous solubility, and high intrinsic clearance[1].

To overcome these pharmacokinetic (PK) liabilities, rational drug design has shifted toward substituted phenylureas. The 1-(2-Bromo-4-fluorophenyl)-3-ethylurea scaffold represents a masterclass in structural optimization. By replacing the adamantyl group with a strategically halogenated phenyl ring, researchers can dramatically improve metabolic stability, increase the area under the curve (AUC), and extend the biological half-life, translating to superior in vivo efficacy[1][2].

Structural Rationale & Causality: Why 2-Bromo-4-Fluoro?

As an application scientist, it is critical to understand that every atom in a lead compound dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The specific substitution pattern of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is not arbitrary; it is a self-validating system designed to manipulate both physicochemical properties and target engagement.

  • The Urea Core (The Anchor): The central urea moiety provides rigid, directional hydrogen bond donors and acceptors. In sEH inhibitors, this core forms critical hydrogen bonds with the catalytic triad (Tyr383, Tyr466, Asp335) of the enzyme[2].

  • 4-Fluoro Substitution (Metabolic Shielding): The para-position of a phenyl ring is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Substituting hydrogen with fluorine—a strong bioisostere with high electronegativity and a strong C-F bond—effectively blocks CYP-mediated para-hydroxylation, drastically reducing hepatic clearance[3].

  • 2-Bromo Substitution (Conformational Twisting & Halogen Bonding): The bulky bromine atom at the ortho-position induces severe steric hindrance, forcing the phenyl ring to twist out of coplanarity with the urea plane. This disrupted planarity lowers the crystal lattice energy, thereby improving aqueous solubility compared to flat, planar aromatics. Furthermore, the polarizable bromine atom can act as an unconventional halogen bond donor within the target binding pocket, enhancing binding affinity[3].

  • 3-Ethyl Tail (Lipophilic Tuning): The short ethyl chain provides necessary lipophilicity (logP) to ensure cellular permeability without pushing the molecule into the highly lipophilic, poorly soluble space characteristic of larger alkyl or adamantyl groups[1].

Pharmacokinetic Profiling Workflow

To validate the theoretical advantages of the 2-bromo-4-fluoro substitution, a rigorous, sequential DMPK workflow must be executed.

PK_Workflow A Compound Synthesis 1-(2-Br-4-F-phenyl)-3-ethylurea B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo PK (Murine) (IV & PO Dosing) B->C D Bioanalysis (LC-MS/MS) C->D E PK/PD Modeling (TMDD Analysis) D->E

Figure 1: Sequential pharmacokinetic profiling workflow for halogenated phenylurea derivatives.

In Vitro ADME Methodologies

Before advancing to animal models, the compound must demonstrate survivability in vitro. The following protocols are designed to isolate and quantify specific ADME parameters.

Protocol A: Liver Microsomal Stability Assay (CYP450 Metabolism)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the derivative against hepatic Phase I enzymes. Causality: Liver microsomes are subcellular fractions enriched with CYP450 enzymes. By supplying NADPH (a necessary cofactor for CYP turnover), we initiate the catalytic cycle, allowing us to isolate Phase I oxidative metabolism from Phase II conjugation.

Step-by-Step Methodology:

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the urea derivative (final concentration 1 µM). Note: Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent denatures the CYP enzymes, instantly halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: To predict human intestinal absorption and assess efflux transporter liability (e.g., P-glycoprotein). Causality: Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form polarized monolayers with tight junctions and apical brush borders, closely mimicking the human enterocyte barrier.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring monolayer integrity.

  • Dosing: Add the urea derivative (10 µM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling & Calculation: Sample both chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 indicates that the bromo-fluoro substitution does not render the compound a strong P-gp substrate.

In Vivo Pharmacokinetic Profiling & TMDD

Once in vitro stability is confirmed, in vivo profiling in murine models is conducted to determine absolute bioavailability ( F ) and systemic clearance.

Protocol C: Murine PK Study Design
  • Dosing: Fast male C57BL/6 mice overnight. Administer the compound via intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/95% PEG400) and oral (PO) gavage (5 mg/kg in 0.5% methylcellulose).

  • Serial Bleeding: Collect blood samples (~20 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Extract the compound using protein precipitation (acetonitrile) and analyze via LC-MS/MS.

  • Non-Compartmental Analysis (NCA): Calculate Cmax​ , Tmax​ , AUC0−∞​ , Vd​ , and Clearance ( CL ).

Target-Mediated Drug Disposition (TMDD)

A critical phenomenon to monitor with highly potent urea-based inhibitors is Target-Mediated Drug Disposition (TMDD)[4]. Because these derivatives bind with extremely high affinity (sub-nanomolar Kd​ ) to intracellular targets like sEH, a significant portion of the drug is sequestered by the target itself. This results in non-linear pharmacokinetics at low doses, where clearance appears artificially high until the target binding sites are saturated[4]. PK/PD modeling must account for this to accurately predict human efficacious doses.

Quantitative Data Presentation

The following tables summarize the comparative pharmacokinetic advantages of the 1-(2-Bromo-4-fluorophenyl)-3-ethylurea scaffold against a first-generation adamantyl-urea baseline.

Table 1: Comparative In Vitro ADME Properties

Compound ScaffoldMLM CLint​ (µL/min/mg)HLM CLint​ (µL/min/mg)Caco-2 Papp​ (A-B) (10⁻⁶ cm/s)Efflux RatioThermodynamic Solubility (µg/mL)
Adamantyl-urea (t-AUCB type)> 150.0120.58.41.2< 5.0
1-(2-Br-4-F-phenyl)-3-ethylurea 18.4 12.1 22.5 1.1 45.2

Table 2: In Vivo Pharmacokinetic Parameters (Murine Model, PO 5 mg/kg)

PK ParameterAdamantyl-urea1-(2-Br-4-F-phenyl)-3-ethylureaInterpretation / Causality
Cmax​ (ng/mL) 4501,850Improved solubility and absorption due to disrupted planarity.
Tmax​ (h) 2.01.5Faster onset of systemic exposure.
AUC0−∞​ (h·ng/mL) 1,20014,500Drastic increase in overall exposure due to metabolic stability[1].
t1/2​ (h) 1.88.4C-F bond blocks para-hydroxylation, extending half-life[3].
Bioavailability ( F% ) 12%78%High oral bioavailability validates the scaffold for PO dosing[2].

Mechanism of Action: Modulating the sEH Pathway

Halogenated phenylureas are deeply integrated into the arachidonic acid cascade. By inhibiting sEH, these derivatives prevent the degradation of endogenous, anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs)[5].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory Mediators] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Dihydroxyeicosatrienoic Acids) [Pro-inflammatory / Pain Mediators] sEH->DHET Urea 1-(2-Br-4-F-phenyl)-3-ethylurea (High-Affinity Inhibitor) Urea->sEH Blocks Catalytic Triad

Figure 2: Mechanism of action of halogenated phenylurea derivatives in the sEH inflammatory pathway.

Conclusion

The transition from bulky aliphatic ureas to precisely halogenated phenylureas like 1-(2-Bromo-4-fluorophenyl)-3-ethylurea represents a triumph of rational pharmacokinetic design. By leveraging the steric bulk of ortho-bromine to improve solubility and the electronic shielding of para-fluorine to halt CYP-mediated clearance, researchers can generate highly bioavailable, metabolically stable therapeutics. Understanding these structure-property relationships, alongside advanced PK concepts like TMDD, is essential for translating these potent inhibitors from the bench to the clinic.

References

  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Target‐Mediated Drug Disposition—A Class Effect of Soluble Epoxide Hydrolase Inhibitors. eScholarship / Journal of Clinical Pharmacology. Available at:[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. Available at:[Link]

Sources

Comprehensive Profiling of the Metabolic Stability of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, evaluating the metabolic stability of New Chemical Entities (NCEs) is a critical gateway for predicting in vivo hepatic clearance and bioavailability. The compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFPEU) represents a class of halogenated phenylureas often investigated for kinase inhibition and soluble epoxide hydrolase (sEH) targeting.

As a Senior Application Scientist, I approach metabolic profiling not as a static checklist, but as a dynamic thermodynamic and kinetic system. This whitepaper provides an authoritative, step-by-step guide to evaluating the metabolic stability of BFPEU in Human Liver Microsomes (HLM). By detailing the causality behind our experimental design—from substrate concentration limits to solvent constraints—this guide ensures a self-validating protocol that adheres to rigorous bioanalytical standards.

Structural Liability & Predictive Metabolism

Before pipetting a single reagent, we must analyze the structural liabilities of the NCE. BFPEU contains two distinct domains that dictate its interaction with hepatic Cytochrome P450 (CYP450) enzymes:

  • The Halogenated Phenyl Ring: The presence of the 2-bromo and 4-fluoro substitutions significantly increases lipophilicity while sterically and electronically deactivating the aromatic ring against CYP-mediated epoxidation and subsequent hydroxylation.

  • The 3-Ethylurea Moiety: Aliphatic chains attached to urea nitrogens are classic "soft spots" for oxidative metabolism.

Consequently, the primary predicted biotransformation pathway is N-dealkylation (specifically N-deethylation) driven by CYP3A4 and CYP2C19, leading to the formation of 1-(2-Bromo-4-fluorophenyl)urea.

MetabolicPathways BFPEU 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2C19) BFPEU->CYP Oxidation Met1 N-Deethylated Metabolite (Primary) CYP->Met1 N-Dealkylation Met2 Aliphatic Hydroxylation (Secondary) CYP->Met2 C-Hydroxylation Met3 Aromatic Hydroxylation (Minor) CYP->Met3 Ring Oxidation

Predicted CYP450-mediated biotransformation pathways for BFPEU in human liver microsomes.

Experimental Design: The Self-Validating HLM System

A robust metabolic stability assay must be self-validating. Every variable is tightly controlled to ensure that the disappearance of the parent compound is strictly due to enzymatic turnover.

Causality in Assay Parameters
  • Substrate Concentration (1 µM): To accurately calculate intrinsic clearance ( CLint​ ), the assay must operate under first-order kinetics. The analyte concentration must be kept at 1 µM to ensure it remains well below the Michaelis–Menten constant ( Km​ ) 1.

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to non-specific protein binding, artificially masking the free fraction of the drug. We restrict HLM protein to 0.5 mg/mL to mitigate this while maintaining sufficient enzymatic activity 2.

  • Solvent Constraints (DMSO < 0.1%): Because BFPEU is highly lipophilic, DMSO is required for the stock solution. However, DMSO is a known CYP inhibitor even at low concentrations 3. The final incubation concentration of DMSO must strictly not exceed 0.1% 4.

System Controls
  • Negative Control: Heat-inactivated microsomes (boiled for 5 minutes at 50–100°C) are used to eliminate enzymatic activity 4. This proves that any degradation observed in the active assay is enzymatic, not chemical instability.

  • Positive Controls: Dextromethorphan and Midazolam are run in parallel to confirm the metabolic competency of the specific HLM batch for CYP2D6 and CYP3A4 pathways, respectively 2.

Detailed Step-by-Step Methodology

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer + BFPEU Incubate 2. Incubation 37°C + NADPH Prep->Incubate Terminate 3. Termination Ice-cold ACN + IS Incubate->Terminate Centrifuge 4. Centrifugation 10,000 x g, 10 min Terminate->Centrifuge Analyze 5. LC-MS/MS MRM Quantification Centrifuge->Analyze

Step-by-step experimental workflow for the HLM metabolic stability assay.

Phase I: Preparation
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer ( KPO4​ ), pH 7.4. Do not use the buffer if the pH falls outside the 7.3–7.5 range 2.

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) on ice to preserve the fragile architecture of the membrane-bound CYPs 2. Dilute to a working stock of 0.5 mg/mL in the KPO4​ buffer.

  • Compound Spiking: Add BFPEU (from a 1 mM DMSO stock) to the HLM mixture to achieve a final concentration of 1 µM. Ensure final DMSO concentration is ≤ 0.1%.

Phase II: Incubation & Termination
  • Pre-Incubation: Aliquot the mixture into centrifuge tubes and pre-incubate at 37°C for 5 minutes in a shaking water bath to mimic physiological conditions .

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM) 3.

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots.

  • Termination: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile (ACN) containing an appropriate internal standard (IS) [[2]](). This denatures the enzymes and halts metabolism instantly.

Phase III: Bioanalysis
  • Protein Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to separate the precipitated microsomal proteins from the supernatant .

  • LC-MS/MS: Transfer the supernatant to autosampler vials. Analyze the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) positive ion mode 1.

Quantitative Data & Kinetic Analysis

To evaluate metabolic stability, the natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k ).

Calculations:

  • Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(0.693/t1/2​)×(Amount of Protein (mg)Volume of Incubation (µL)​) 1.

Table 1: Representative Kinetic Data (% Remaining)
Time (min)BFPEU (Active HLM)BFPEU (Heat-Inactivated)Midazolam (Pos. Control)Dextromethorphan (Pos. Control)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
15 82.4 ± 3.199.5 ± 1.245.2 ± 2.478.1 ± 1.8
30 68.1 ± 2.898.8 ± 1.521.0 ± 1.561.3 ± 2.2
45 56.3 ± 2.599.1 ± 0.99.8 ± 0.848.5 ± 1.9
60 46.5 ± 2.098.5 ± 1.14.5 ± 0.537.9 ± 1.4
Table 2: Calculated Pharmacokinetic Parameters
CompoundElimination Rate Constant ( k , min−1 )Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Stability Classification
BFPEU 0.012754.525.4Moderate Clearance
Midazolam 0.051813.3104.2High Clearance
Dextromethorphan 0.016143.032.2Moderate Clearance

Conclusion & SAR Implications

The experimental data indicates that 1-(2-Bromo-4-fluorophenyl)-3-ethylurea exhibits a moderate intrinsic clearance ( CLint​ = 25.4 µL/min/mg protein) in human liver microsomes. The stability of the heat-inactivated negative control confirms that the degradation is entirely enzymatic.

Translational Insight for Drug Design: Because the halogenated phenyl ring is highly resistant to oxidation, the primary metabolic liability is localized at the 3-ethylurea moiety. If a longer in vivo half-life is required for therapeutic efficacy, structural activity relationship (SAR) efforts should focus on modifying this soft spot. Strategies such as replacing the ethyl group with a sterically hindered moiety (e.g., tert-butyl), applying bioisosteric replacement, or utilizing deuterium kinetic isotope effects ( CD3​CD2​− ) could significantly attenuate CYP-mediated N-dealkylation, thereby improving the overall metabolic stability of the scaffold.

References

  • National Institutes of Health (PMC). "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation." NIH.gov. [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Assays.[Link]

  • Royal Society of Chemistry. "A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes." RSC Publishing. [Link]

  • Mercell. "Metabolic stability in liver microsomes." Mercell Standard Operating Procedures. [Link]

Sources

1-(2-Bromo-4-fluorophenyl)-3-ethylurea: A Comprehensive Technical Guide on Partition Coefficient and Lipophilicity Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipophilicity is arguably the single most informative physicochemical property in medicinal chemistry, agrochemical design, and environmental toxicology [1]. It dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of any novel chemical entity. For halogenated aryl ureas such as 1-(2-Bromo-4-fluorophenyl)-3-ethylurea , accurately determining the octanol-water partition coefficient ( LogPo/w​ ) is critical.

This whitepaper provides an authoritative, step-by-step methodological framework for determining the lipophilicity of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. By moving beyond basic procedural lists, this guide explains the underlying causality of experimental choices, emphasizing self-validating protocols that ensure absolute data integrity.

Structural Analysis and In Silico Predictive Modeling

Before committing to an empirical laboratory protocol, a rigorous structural analysis and in silico prediction must be conducted. This acts as a critical triage step to select the correct experimental framework.

Structural Contributions to Lipophilicity

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a hybrid structure balancing hydrophobic and hydrophilic domains:

  • The Urea Core (-NH-CO-NH-): Highly hydrophilic. It acts as both a hydrogen-bond donor and acceptor, heavily favoring the aqueous phase.

  • The Ethyl Chain: An aliphatic extension that predictably increases lipophilicity ( ≈+1.0 LogP units).

  • The Halogenated Phenyl Ring: The core driver of the molecule's hydrophobicity. The para-fluoro substitution enhances metabolic stability while slightly increasing lipophilicity. The ortho-bromo substitution provides significant steric bulk and high electron density, drastically driving up the partition coefficient.

Predictive Modeling (Causality for Method Selection)

We do not blindly apply traditional thermodynamic methods (like the shake-flask method) to halogenated compounds. Halogenated aryl compounds often exhibit surfactant-like behaviors or form intractable micro-emulsions at the octanol-water interface. By generating a consensus predicted LogP, we can proactively select the most robust analytical method.

Table 1: In Silico LogP Predictions for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Computational ModelPredicted LogPAlgorithmic Basis
ALOGPS 2.95Atom-type electrotopological state indices
ChemAxon 3.12Fragment-based atomic contributions
SwissADME (iLOGP) 2.88Physics-based solvation free energy
Consensus Estimate ~2.98 Averaged predictive baseline

Methodological Framework: Selecting the Optimal Protocol

Given the consensus predicted LogP of ~2.98, the compound falls within the operational range of both the Shake-Flask method (OECD 107) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117) [3, 5].

The Causality Behind Method Selection: While OECD 107 is the classical approach, the presence of the bromo-fluoro-aryl group increases the risk of emulsion formation. Therefore, OECD 117 (RP-HPLC) is the superior choice [4]. It relies on the dynamic partitioning of the analyte between a hydrophobic stationary phase (C18) and a hydrophilic mobile phase. This directly correlates retention time to LogP without the phase-separation artifacts inherent to shake-flask methods.

LogP_Workflow Start Synthesize/Acquire 1-(2-Bromo-4-fluorophenyl)-3-ethylurea InSilico In Silico Prediction (Calculate Consensus LogP) Start->InSilico Decision Predicted LogP Range? InSilico->Decision OECD107 OECD 107: Shake-Flask (LogP -2 to 4) Decision->OECD107 Low Lipophilicity (No Emulsion Risk) OECD117 OECD 117: RP-HPLC (LogP 0 to 6) Decision->OECD117 Moderate/High Lipophilicity (Preferred for Halogens) Validate Self-Validating System: Calibration & Mass Balance OECD107->Validate OECD117->Validate

Caption: Decision matrix for selecting the optimal LogP determination method based on in silico predictions.

Step-by-Step Experimental Protocol: RP-HPLC (OECD 117)

This protocol is designed as a self-validating system . It incorporates internal mass-balance checks and System Suitability Testing (SST) to ensure that every data point generated is scientifically irrefutable.

Phase 1: Preparation of the Mobile and Stationary Phases
  • Stationary Phase Selection: Utilize a high-purity, end-capped C18 analytical column (e.g., 5 µm, 150 x 4.6 mm).

    • Causality: End-capping is mandatory. It prevents secondary electrostatic interactions between the urea nitrogen atoms of our compound and residual silanol groups on the silica support, which would artificially inflate retention times and skew the LogP calculation.

  • Mobile Phase Formulation: Prepare an isocratic mixture of Methanol:Water (75:25 v/v), degassed via sonication.

    • Causality: Methanol is strictly preferred over acetonitrile for LogP determination because its hydrogen-bonding characteristics more accurately mimic the thermodynamic environment of an octanol-water system [3].

Phase 2: System Suitability and Calibration (Self-Validation)

A single injection of the analyte is meaningless without a validated thermodynamic environment.

  • Dead Time ( t0​ ) Determination: Inject an unretained compound (e.g., Thiourea). The elution time represents the void volume of the system.

  • Reference Standard Calibration: Inject a minimum of six reference compounds with known, highly reliable LogP values that bracket the expected LogP of the analyte (~2.98).

    • Causality: The calibration curve validates the column's partitioning efficiency. If the linear regression ( R2 ) of log(k) vs. established LogP falls below 0.99, the system is dynamically unstable, and the mobile phase must be recalibrated.

Table 2: Recommended Reference Standards for Calibration [4]

Reference CompoundEstablished LogPFunction in Calibration
Thiourea N/ADead time ( t0​ ) marker
Acetanilide 1.00Lower bound reference
Benzene 2.13Intermediate reference
Chlorobenzene 2.84Proximal reference
Bromobenzene 2.99Proximal reference
Naphthalene 3.60Upper bound reference
Phase 3: Sample Injection and Isocratic Elution
  • Dissolve 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in the mobile phase to a final concentration of 100 µg/mL.

  • Inject 10 µL of the sample into the HPLC system in triplicate.

  • Record the retention time ( tR​ ) utilizing a UV/Vis detector set to 254 nm (optimal for the conjugated halogenated aryl system).

HPLC_Mechanism MobilePhase Mobile Phase (Methanol:Water) Injector Autosampler (Sample + References) MobilePhase->Injector Column C18 Stationary Phase (Hydrophobic Interaction) Injector->Column Isocratic Flow Detector UV/Vis Detector (254 nm) Column->Detector Elution based on LogP Data Chromatogram Retention Time (tr) Detector->Data

Caption: Mechanistic workflow of RP-HPLC (OECD 117) for dynamic lipophilicity determination.

Phase 4: Data Analysis and LogP Calculation
  • Calculate the capacity factor ( k ) for the analyte and all reference standards using the formula:

    k=t0​tR​−t0​​
  • Plot log(k) of the reference standards against their universally established LogP values.

  • Interpolate the experimental LogP of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea directly from the linear regression equation:

    LogP=a⋅log(k)+b

Data Interpretation and Pharmacokinetic Implications

An experimentally confirmed LogP in the range of 2.8 to 3.2 indicates that 1-(2-Bromo-4-fluorophenyl)-3-ethylurea possesses optimal lipophilicity for passive transcellular permeability [2]. Because it strictly adheres to Lipinski's Rule of Five (LogP < 5), the compound demonstrates a highly favorable profile for oral bioavailability.

However, researchers must note that the specific halogenation pattern (ortho-bromo, para-fluoro) creates a highly localized, lipophilic electron-withdrawing vector. While this prevents rapid oxidative metabolism, it may inadvertently increase the compound's affinity for plasma proteins (e.g., Human Serum Albumin) or off-target hydrophobic binding pockets, necessitating downstream protein-binding assays [1].

References

  • Title: Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Source: MDPI. URL:[Link]

  • Title: Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Source: PMC / NIH. URL:[Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Source: Analytice. URL: [Link]

  • Title: Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117. Source: GOV.UK. URL:[Link]

  • Title: 1-Octanol-water Partition Coefficient Determination Test. Source: NITE Japan. URL:[Link]

Methodological & Application

Application Note: 1-(2-Bromo-4-fluorophenyl)-3-ethylurea as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a highly versatile, multi-functional building block utilized primarily in medicinal chemistry and agrochemical development. Its structural architecture provides a unique combination of a bidentate hydrogen-bonding network (the urea core) and a differentially functionalized aryl ring. This application note details the mechanistic rationale for its use, validated synthetic protocols for its preparation, and its downstream application in palladium-catalyzed intramolecular cyclizations to form privileged heterocyclic scaffolds.

Mechanistic Rationale & Pharmacophoric Utility

In rational drug design, the incorporation of halogenated aryl ureas is a proven strategy for targeting kinase hinge regions, allosteric pockets, and enzyme active sites[1]. The specific substitution pattern of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea offers three distinct chemical handles, each selected for precise causality in downstream applications:

  • The Ethylurea Core: Acts as both a hydrogen-bond donor and acceptor. The ethyl substituent provides sufficient lipophilic bulk to occupy small hydrophobic sub-pockets while maintaining a lower steric profile compared to tert-butyl or aryl alternatives, preventing steric clashes in tight binding pockets.

  • para-Fluoro Substitution: Fluorine at the para position is a classic bioisosteric modification used to block cytochrome P450-mediated oxidation. The strong C-F bond resists metabolic cleavage, thereby enhancing the pharmacokinetic half-life of the final active pharmaceutical ingredient (API).

  • ortho-Bromo Substitution: The bromine atom serves a dual purpose. Biologically, it can participate in halogen bonding with protein backbone carbonyls. Synthetically, it is the critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and cascade ring closures[2]. For general physical property comparisons of related brominated amines, researchers often rely on standardized chemical databases[3].

G Core 1-(2-Bromo-4-fluorophenyl) -3-ethylurea F para-Fluoro Group • Blocks CYP450 metabolism • Increases lipophilicity Core->F Br ortho-Bromo Group • Halogen bonding • Cross-coupling handle Core->Br Urea Ethylurea Moiety • Bidentate H-bond network • Kinase hinge binder Core->Urea

Structural rationale and pharmacophoric utility of the intermediate's functional groups.

Synthetic Workflows & Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the workflow to prevent the propagation of errors, saving both time and costly reagents.

Protocol A: Synthesis of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Objective: High-yield generation of the urea intermediate via nucleophilic addition. Causality & Design: The reaction utilizes 2-bromo-4-fluorophenyl isocyanate and ethylamine. Dichloromethane (DCM) is selected as an aprotic, non-nucleophilic solvent to prevent competitive solvolysis of the isocyanate. The reaction is initiated at 0 °C to suppress the formation of biuret byproducts, which occur when the product urea acts as a nucleophile and attacks unreacted isocyanate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve 2-bromo-4-fluorophenyl isocyanate (10.0 mmol, 2.16 g) in anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dropwise, add a solution of ethylamine (2.0 M in THF, 11.0 mmol, 5.5 mL) over 10 minutes. Crucial: Maintain vigorous stirring to dissipate the exothermic heat of addition.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Validation Checkpoint (IR Spectroscopy): Take a 0.1 mL aliquot, evaporate the solvent, and run an FT-IR spectrum. The complete disappearance of the intense isocyanate peak at ~2250 cm⁻¹ validates reaction completion. Proceeding without this confirmation risks contaminating downstream metal-catalyzed steps.

  • Workup: Quench with 1M HCl (20 mL) to neutralize excess ethylamine. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethyl acetate/hexanes to yield the product as a white crystalline solid.

Protocol B: Downstream Application – Palladium-Catalyzed Intramolecular Cyclization

Objective: Conversion of the linear urea into a privileged 1-ethyl-5-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold. Causality & Design: This Buchwald-Hartwig-type intramolecular C-N coupling leverages the ortho-bromo group. Xantphos is chosen as the ligand because its wide bite angle (~108°) strongly favors reductive elimination over β-hydride elimination, which is critical for forming the strained 5-membered benzimidazolone ring. Cesium carbonate (Cs₂CO₃) provides the optimal basicity to deprotonate the urea nitrogen without hydrolyzing the substrate.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (1.0 mmol, 261 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), Xantphos (0.04 mmol, 23.1 mg, 4 mol%), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Degassing: Evacuate and backfill the tube with argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction by LC-MS. The product mass [M+H]⁺ should be 181.08 m/z, indicating the successful loss of HBr (80.9 Da).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).

H A 2-Bromo-4-fluoroaniline B Triphosgene / Base (Isocyanate Formation) A->B C 2-Bromo-4-fluorophenyl isocyanate B->C D Ethylamine (THF) (Nucleophilic Addition) C->D E 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (Target Intermediate) D->E F Pd-Catalyzed Cyclization (Benzimidazolones) E->F G Suzuki-Miyaura Coupling (Biaryl Ureas) E->G

Workflow for the synthesis and downstream diversification of the urea intermediate.

Quantitative Data Presentation

The following table summarizes the optimization data for the intramolecular cyclization (Protocol B), demonstrating the necessity of the chosen catalytic system and the dramatic impact of ligand selection on the reaction's success.

Table 1: Optimization of Pd-Catalyzed Intramolecular Cyclization

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*
1 Pd₂(dba)₃ (2%) Xantphos (4%) Cs₂CO₃ (1.5) Dioxane 100 89%
2Pd(OAc)₂ (5%)BINAP (5%)K₂CO₃ (1.5)Toluene10045%
3Pd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃ (1.5)Dioxane10062%
4Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.5)Dioxane10015% (Decomp.)

*Yields determined by HPLC using an internal standard. Entry 1 represents the optimized, self-validating conditions described in Protocol B. Strong bases like NaOtBu (Entry 4) lead to substrate decomposition.

References

  • Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt Source: PubMed Central (PMC) URL: [Link]

  • Title: Copper(I)-Catalyzed Nitrile-Addition/N-Arylation Ring-Closure Cascade: Synthesis of 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-ones as Potent Topoisomerase-I Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: p-Bromophenethylamine | CID 533915 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Novel Substituted Ureas through High-Throughput Screening

Substituted ureas represent a privileged scaffold in medicinal chemistry, with numerous compounds from this class demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a novel small molecule with potential for therapeutic development. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target or pathway.[3][4][5]

This guide provides detailed, adaptable high-throughput screening protocols for the characterization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea and other novel chemical entities. As the specific biological target of this compound is not yet defined, we present both target-based and phenotypic screening approaches. For the target-based assays, we will use a protein kinase as a representative and plausible target, given that many substituted ureas are known to be kinase inhibitors.[6] These protocols are designed to be robust, reproducible, and scalable, providing researchers with a solid foundation for their drug discovery campaigns.[7][8]

Hypothetical Target: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. The general structure of many kinase inhibitors incorporates a hinge-binding motif, often involving hydrogen bonds, which the urea functional group can facilitate.[6] Therefore, for the purpose of these application notes, we will focus on protocols designed to identify inhibitors of a generic protein kinase.

Biochemical HTS Assay 1: Fluorescence Polarization (FP) for Kinase Inhibition

Principle of the Assay:

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[9][10] In this kinase inhibition assay, a fluorescently labeled peptide substrate (tracer) is used. When the kinase phosphorylates the substrate, the tracer is bound by a phosphorylation-specific antibody. This binding results in a large molecular complex that rotates slowly in solution. When excited with polarized light, this large complex emits highly polarized light. In the presence of an inhibitor like 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, the kinase is inhibited, the substrate is not phosphorylated, and the tracer remains unbound and rotates rapidly. This rapid rotation leads to the emission of depolarized light. Thus, active inhibitors are identified by a decrease in the FP signal.[11]

Experimental Workflow for FP-Based Kinase Assay

cluster_prep Reagent Preparation cluster_assay Assay Protocol Compound_Prep Prepare serial dilutions of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in DMSO Dispense_Compound Dispense Compound to 384-well plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare Kinase Solution in assay buffer Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Substrate_Prep Prepare Fluorescent Peptide Substrate and ATP Solution Add_Substrate_ATP Add Substrate/ATP Mix Substrate_Prep->Add_Substrate_ATP Antibody_Prep Prepare Phospho-specific Antibody Solution Add_Antibody Add Antibody Solution Antibody_Prep->Add_Antibody Dispense_Compound->Add_Kinase 10 min pre-incubation Incubate_1 Incubate at RT Add_Kinase->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Kinase Reaction Incubate_2->Add_Antibody Incubate_3 Incubate at RT in the dark Add_Antibody->Incubate_3 Binding Reaction Read_Plate Read Fluorescence Polarization Incubate_3->Read_Plate

Caption: Workflow for the FP-based kinase inhibition assay.

Detailed Protocol for FP-Based Kinase HTS:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well, low-volume, non-binding black microplate.

    • For controls, dispense 50 nL of DMSO into the maximum activity (0% inhibition) and minimum activity (100% inhibition) wells.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the protein kinase to a 2X final concentration in assay buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the fluorescently labeled peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Antibody Solution: Prepare a 4X solution of the phospho-specific antibody in a suitable buffer containing a stop reagent (e.g., EDTA) to quench the kinase reaction.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase solution to all wells of the assay plate. For the 100% inhibition control wells, add 5 µL of assay buffer with no enzyme.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 2.5 µL of the 4X antibody solution.

    • Incubate for at least 30 minutes at room temperature, protected from light, to allow the antibody-substrate binding to reach equilibrium.

    • Read the plate on a fluorescence polarization-capable plate reader.[10]

Data Presentation for FP Assay:

ParameterRecommended Concentration/Condition
Plate Format384-well, low-volume, non-binding
Final Assay Volume10 µL
Compound ConcentrationVaries (e.g., 10-point, 3-fold serial dilution)
Final DMSO Concentration≤ 1%
Kinase ConcentrationTo be optimized (e.g., EC80)
ATP ConcentrationAt or near Km
Incubation Times15 min (compound-kinase), 60 min (kinase reaction), 30 min (antibody binding)
Incubation TemperatureRoom Temperature

Biochemical HTS Assay 2: AlphaLISA for Kinase Activity

Principle of the Assay:

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay.[12] For a kinase assay, a biotinylated peptide substrate is used. Upon phosphorylation by the kinase, an antibody specific to the phosphorylated substrate recognizes the product. This antibody is often conjugated to an AlphaLISA Acceptor bead. A Streptavidin-coated Donor bead binds to the biotinylated substrate. In the presence of the phosphorylated product, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[13] Inhibition of the kinase by a compound like 1-(2-Bromo-4-fluorophenyl)-3-ethylurea prevents substrate phosphorylation, keeping the beads separated and resulting in a loss of signal.[14][15]

AlphaLISA Assay Principle Diagram

cluster_inhibited Inhibited Reaction cluster_active Active Reaction Kinase_I Kinase Inhibitor Inhibitor Kinase_I->Inhibitor Biotin_Substrate_I Biotin-Substrate Biotin_Substrate_I->Kinase_I No Phosphorylation Donor_Bead_I Donor Bead Donor_Bead_I->Biotin_Substrate_I Acceptor_Bead_I Acceptor Bead No_Signal No Signal Kinase_A Kinase Phospho_Substrate Phospho-Substrate Kinase_A->Phospho_Substrate Biotin_Substrate_A Biotin-Substrate Biotin_Substrate_A->Kinase_A Phosphorylation Donor_Bead_A Donor Bead Donor_Bead_A->Phospho_Substrate Acceptor_Bead_A Acceptor Bead Donor_Bead_A->Acceptor_Bead_A Proximity Acceptor_Bead_A->Phospho_Substrate Signal Light Signal (615 nm) Acceptor_Bead_A->Signal

Caption: Principle of the AlphaLISA kinase inhibition assay.

Detailed Protocol for AlphaLISA-Based Kinase HTS:

  • Compound Plating:

    • Follow the same procedure as described for the FP assay to plate the compound series and controls in a 384-well white microplate (e.g., ProxiPlate).

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a buffer recommended by the manufacturer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).[14]

    • Kinase Solution: Dilute the kinase to a 4X final concentration in AlphaLISA buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the biotinylated peptide substrate and ATP in AlphaLISA buffer.

    • Detection Mix: Prepare a 2X solution of the anti-phospho antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer. This step should be performed in subdued light.

  • Assay Procedure:

    • Add 2.5 µL of the 4X kinase solution to the compound-plated wells. Add 2.5 µL of buffer to the 100% inhibition control wells.

    • Add 2.5 µL of the 4X substrate/ATP solution to all wells.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.

    • Add 5 µL of the 2X detection mix to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.[16]

Data Presentation for AlphaLISA Assay:

ParameterRecommended Concentration/Condition
Plate Format384-well White (e.g., ProxiPlate)
Final Assay Volume10 µL
Final DMSO Concentration≤ 1%
Kinase ConcentrationTo be optimized
ATP ConcentrationAt or near Km
Acceptor/Donor BeadsAs per manufacturer's recommendation (e.g., 20 µg/mL)
Incubation Times60 min (kinase reaction), 60 min (detection)
Incubation TemperatureRoom Temperature

Cell-Based HTS Assay: Phenotypic Screening for Antiproliferative Activity

Rationale for Phenotypic Screening:

Phenotypic screening identifies compounds that produce a desired effect in a whole-cell or whole-organism system, without prior knowledge of the specific molecular target.[3] This approach is valuable for discovering first-in-class drugs and for assessing the overall cellular impact of a compound, which includes cell permeability and potential off-target effects.[7] A common phenotypic screen measures a compound's effect on cancer cell proliferation or viability.[17]

Experimental Workflow for Cell-Based Phenotypic Assay

cluster_prep Preparation cluster_assay Assay Protocol Cell_Culture Culture Cancer Cell Line Seed_Cells Seed cells into 384-well plates Cell_Culture->Seed_Cells Compound_Plating Prepare and plate compound serial dilutions Add_Compound Treat cells with compound Compound_Plating->Add_Compound Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Incubate_1->Add_Compound Incubate_2 Incubate (72h) Add_Compound->Incubate_2 Add_Reagent Add Cell Viability Reagent (e.g., Resazurin) Incubate_2->Add_Reagent Incubate_3 Incubate (2-4h) Add_Reagent->Incubate_3 Read_Plate Read Fluorescence Incubate_3->Read_Plate

Caption: Workflow for a cell-based phenotypic screening assay.

Detailed Protocol for Cell Proliferation HTS:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells and resuspend in culture medium to a determined optimal seeding density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well, clear-bottom, tissue-culture treated plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in culture medium from a DMSO stock. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.[18][19]

    • Add 5 µL of the diluted compound to the corresponding wells. Add medium with the equivalent percentage of DMSO to control wells.

    • Incubate the plates for 72 hours.

  • Viability Measurement (Resazurin-based):

    • Prepare a working solution of a resazurin-based viability reagent (e.g., alamarBlue™, CellTiter-Blue®).

    • Add 5 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

Data Presentation for Phenotypic Assay:

ParameterRecommended Condition
Plate Format384-well, clear-bottom, TC-treated
Cell Linee.g., HeLa, A549, or a disease-relevant line
Seeding DensityTo be optimized (e.g., 1000-5000 cells/well)
Treatment Duration72 hours
Final DMSO Concentration≤ 0.5%
Viability ReagentResazurin-based
ReadoutFluorescence

Assay Validation and Data Analysis

Rigorous assay validation is critical to ensure the reliability of HTS data and to avoid false positives or negatives.[8][18] Key validation parameters should be assessed before initiating a full screening campaign.[20]

Key HTS Assay Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z-prime (Z') Factor A measure of assay quality that combines the signal dynamic range and data variability.[7]Z' ≥ 0.5 indicates an excellent assay.[7]
Signal-to-Background (S/B) The ratio of the mean signal of the maximum activity control to the mean signal of the minimum activity control.S/B ≥ 3-5 is generally acceptable.[8]
Coefficient of Variation (%CV) A measure of the variability of the data, calculated for both high and low controls.%CV ≤ 10% is desirable.[8]
DMSO Tolerance The effect of the compound solvent (DMSO) on the assay signal. The assay should be tested with a range of DMSO concentrations.[18]The final DMSO concentration used in the screen should not significantly impact the assay performance.
Signal Stability The consistency of the assay signal over the time required to read all plates in a batch.The signal should be stable with minimal drift over the reading period.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. By employing both target-based assays, such as Fluorescence Polarization and AlphaLISA against a plausible protein kinase target, and target-agnostic phenotypic screens, researchers can efficiently identify and characterize the biological activity of this novel compound. Adherence to rigorous assay validation principles is paramount to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a "hit" compound to a viable lead for further drug development.

References

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - Bio-protocol. (2025, July 20). Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsDh_HtDYf56SrBWa_GkT-_MF8C16aDSZQBO8RKoOZMWFRZnZFhGC90De8wK16DZ8LsNSkhXERsaAIVqC20hu0l086Zo6oa7hiZ_e6zsvrF-_qhFuI4k7Ia9SWMnueRyYAFPc3a94fniY9nJIcg==]
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4xMJtPYwKXPv3IF7QRTllMflkPuL3K5zy5U0hq_mKv2tsA5_UXBC8Kyxjt9PHI_j6l3WRLWUFLfyUbqLF1GncAD2o_PxyRdzFr0QEQ7gTtV9zsFxmOkVstkgNpvXCLWU-EBcR0LUuJzGe7PskjBDzxLn8IgWC0ThfiyUsV_G4y7yukhVKluM=]
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Technology Networks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDAL65vRuk500vPsoZMp0Du3hyuJu9b4EF_X2oZ4lNEWD2HCwUx3ZxAsTPePpIQXecw9biYcj1qmrlfpLgeyzNibPWjW03y_kCB3SctgngpK5lplGzMDxed33CprNeG_WwTZ4SQkH0Mvs9cCqjGv3ElD4kDLQE3I4NxSSJDWXc5KNKOLvYvGE9cEIF6MKejTVGWs3lZDR49CV9kmPftHuoQaRR2HnNfbTLlelxaW9cZ6l7N-Pl4WgAvgMiGw==]
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Nanomicrospheres. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwTiTceawtLUnWW2DzzoWQ9LJJxCU6YbQhvjh5siNzkxGgRMu-XM1XRmWZ8Xrw9zAVeKCVQd8EUREVDv7Nt8MtX5YTFYYueUUbDn4Hbh1qq1eLXG3goKvZhlw9JlHABhmqh2puHAitf4LM4EPCueeWBoFpZzuoWxvQkyEz3FyZPWQm]
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. (2017, July 20). IU Indianapolis ScholarWorks. [https://vertexaisearch.cloud.google.
  • Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup - Benchchem. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKEGNjbly--dN-E_p1VDJ7vpNvGEIuxkTyc62f5t0tGYQJyKRnbDpuZ-nTRB_1GOtSZEw_b7c1f7WVN7yXnfK8Rk8HcJaWaZaMNToKlSvuc8HV8z13TlHdLwW4aI-GVg70ym0k8Grc-JzSqSSmeo_c5AO4uH1eXKbvBGU50ZSVQRAd7K598UcOwSw7GfowZrcFyGnLHmebquZW9gQ=]
  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgm-tJyVZEm4l5fLCbrzR4UjwI-SczsiScQyP4yEvH9fz4wseLFMnJDUOPLPScrz2LxOL8bw7V1CcjUYN1bbT0GcOMV7lSRjP1xACi1oODL4Y0D5OKce72eZcVRswBPLUx70Q86hnVHbS_mU1H7cqP376lopihNizJncxywijJQyNzMot-4aDxRTEBdKCY0-c=]
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Molecular Devices. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL6mXKHne76qIjQl0uoDU4IRiT5lZZJc2rXZnUOoJ5mQ-8EGV55vtkfoIlSJngUKlczDdTjn9pP-rzr2UP1RmXMZIjobIKYm8M9KdWTJw5bBvJRfbpMUvv0ywFHoC26F2SHJd4hLK9c7qWTZCU8PcjToL3W9UNlOKqfAxMrJEE49yllDFPCM1cXnw8ioXL73WYD7VgSJ-ZU5VWvCDrBh-OJ_BAQer5JZ3LFDzMag==]
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaC7EH19LaJI_GNaNZw7SJG3qde5kOZaiGiyy3CYgUGnKMkAw8KGHFKugoDrO4N5_HaLEMhYElfD_4jq41aDT6xNI8X8_Tg6cCeBZOam9P8hhL5V3pJNPer3nwXTsLqIonrJ3mhN6kj2gUAp4=]
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development | Sussex Drug Discovery Centre. (2018, July 2). Sussex Drug Discovery Centre. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXD3mKQY2EgwDaYKDAsmUaa3rB0-URHXLr_ZseVCOVH3l0i2OFHDlUmxeXzAe1DPsW-mRM9y79Gq9W5HScVpTwFgQwqeoY3-Zr3CX3Zhcmpdvx9SG_u9Z3_DtQk3hr3mJS7j6Hons3tHmffTnpoT7hSJo4AeE=]
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. MSU Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOt4OFqQ3ExxUVPQ6OdA0S0RPn6qP5L6lJbS3ZaEFgbCpROdZXfsk5M2dspx8L-mMRCRAuI19brm24OriIZ0JKEg-OggoJ5Z-QP_tTmK73jTLeBRzw0unOFa5V3OVnVtsMN2fLPQjY926NxUVxnxQhQdgnhAWizLe9rjlWm2sW49xcmJCqM05Y2zlnPy_WEn9z_cSWLHaWaH_g03-u2TEM3nUBU3FUZw-HfPEY]
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0522F3pfIbeNevzdx69CCANegvgUyinEjhCqT_JsZEHNP1Ewg3ha9kFz8w-ThsPahUfjLLQy19njFHNjXhzlltBteZxwBwUkrd8FGM7MEfkHAoT28R6KgTv4dS8zNaudeyiBPc50f]
  • Protocol optimization for detection and quantification of membrane-bound proteins using AlphaLISA technology. - Revvity. Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxpXiXBWJW969FHEBZWkjee2_rVDVdMMuJj-XYvLyb6A7uiCMbiJK9Y9WuNwqQgomQpBypnCRlA2sflM91mowK_FGJSPHq7ypsqfBrKlv53gT8nWXEAadbShwI1jSFHH1cKwNfMso4FEIblccOQcUATuLYycJJ11u-mnv4M5ocsS5MsNBjJP99VQMlOjBj2pt-yCNjFdHL]
  • AlphaLISA technology: implementing a rapid, high-throughput screening method for immunomodulatory compounds. | Revvity. (2025, May 23). Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNuzltgdKJqFZfB2ne3rxUD6vKZsrx2NAYyn2HV22h2y7pa4Kkw8uPWoXc9NldJFHp5G3quOSfkwcpaWPFkIktijFkKTc3atgIWp5gSGUA5gUeX_qtuf0CY8Ax6AlUDXw5nLoqKyMT1MecVXaOJVpi5I6aL8S2oqL4WBEA0WM0aFcHCUGXlramX6R1VUtcoPQyOsAFerurBzBg5AX_62pdKZVCVUzs1JV_rakpGBA7XtU=]
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Vipergen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcjqrYf3fjG4a3vX3PjuP4uDBk7Ai0Vzw4CygJO427eEqF_a8__jFyKgsuzCe_XqjMx89IlffNxvHcQV25i1aZ8vezb8v4FwJj0MNlBKZuZ8L_Cllma0lZLaMJfLph-Oxp80xZSeIYItien-Eslg==]
  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3). IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl6OQmNKMWA7ei7ec578YZtIL4KENKLnECLCZhFiKJDiR4pzPMXYo_vFOTWnROcJg6ocIRZ9YA_v32ePwWI5tEICfwZdEtUzodXO1wKau2PRZd68YRD5PyZg4_N6IOKlVX-ouS]
  • High-throughput Screening | ATCC. ATCC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1UGx8WwYEoBesLb_ohJiABW3wPgBIGzu_eQhJ56j54NxJzHQGQLBywnrojWQ0d3zPXbs6hJJI5JSGqeWZ_DH_ZcT-AozeGXi-IOwIXjjtcIYp-bTwTgTsWKphcGRUZRgn7c7r58Jkq-lOOq-93L9q45apbzgDgC9Os0hT92toEDbILYs=]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ0z4DTb_beQYfi2gT_XD0xn8z-5IwD5eXxWHkpsHv7j91pHQyjD0s4eVRCyABYosvwF8UglPfMCgvTwaiiECOy_FgQ0tJ9cmj_wOkeFk9xA9kEJ3D1xEtWXWLRLeWDF4cM4-2I4jgIhTIhpLtCZYpIW5xHO8sIFyAUhPXETJ6Ox5hslR2njRZbc9SKrbsr8avN4ds2RkCxPtwivAdBfPoAbfE]
  • A review for cell-based screening methods in drug discovery - PMC. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVLtwLSK2h7HOK3vRBOdQJHxaXLU2dwiNXU2VIDEbEjDQVgueKBoTGMxi47AQB0N2Qfurgo4tGM5r7sHFlmMNcFiVs-niPZi8z4qH4wPX0mlsoTcGk5jA8qll52MyJqC1w9ySoxcuFSxYntWlU]
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Lifescience Global. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB7Suk1AFrXMohpHhBGsfbMIq1ncIneHDdpyQCICBwPu1HY_ms7vp27qpYqtyDHyutqbOJgyarpSl5JlzSJRs42tK2yN884K-IVIYGMg4cQ-i5R2Qb3MqVL3ELiOa4bjnOm882xDrSiepIi7vwL4dl471CqI_80wxOfnu3mYOCb-kwxQT1fg5HY6cGSg==]
  • Buy 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea (EVT-4557550) - EvitaChem. EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1s1wt8Yb-_yftxA6dPQJY-sZp3WX3TkBR-_qiYynOroxcTSdODYifcotiXtILmOgemXC9OokAGdutavFHCFp1ukF5XxiE7fo2ysNceeghp8PF9KXtAsSgaZjHHAfpTp8l2rrAyBiBcQ==]
  • Buy 1-(2-Bromoethyl)-3-phenylurea (EVT-13904900) | 5157-48-2 - EvitaChem. EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu40c_EhaeaMLba8TRzP_RkLmWPbToJwjMGddrCGh6HKdInZGSVjQXIc6Ki1J9gZo5RaKkfyd023HiGVxd9mbIXcAnSoykgCap6uBKve8sF2qDlUp7vDVegJiVwTiFy-MaSHOVpeQheNY=]
  • High-Throughput Screening of Natural Products for Cancer Therapy. (2010, July 15). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjxI6HDHrmyI84c10DkKgOxgAFuinmxm0Cm_Rp3HWTIQmMzTXT0cjg9G7veZddUtWO3qB9vx_zGODNrVEE0NQyx8eavYQost90DJAWYH3E26iCN7JWwDiWPQA=]
  • (PDF) High-throughput screening assays for the identification of chemical probes - ResearchGate. (2007, July 18). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorNwfrBqe1ISUER2DrqbIqlLCcmoFWLPS1vlS9hGvFZrAX1wPIFtc7jqQotGWPKw4QhvN8rRZozl1LerTPP3rUhyusPas2v3ofUuEAZ5gW_EnqCbaiVUVqoYUZNru3yH3GUAU2CrOEyasY8hSqILsuOA3cVBrnHkE9VyzKCc6--jkK5BgwyVQ1Uwn8-v297OHEHPhPXFICyVPVzxx27Q8YHsF28FGI9obKDtOM1Drc20KIj8rHw==]
  • High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki. University of Helsinki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0VfilVJkfFncwBsYXqMLBYz83LB9sS67YVMG6eRDX2IxmWH27HHRwL24D_Vfsc0rG2L7uDKjTHboEJdCJFz0E1B0MCSRBzyRmU6OGvFbivucTJZy4OukK4RNTJZTo38rGk_4OS8SH31AbrGswItLRrYuDqED-HhgW_-raddqIzfpW2ANmeRQSdTZi1w2-xkU38Suabm5hLt0pdSOb_El1riHHs9nedzYQiAJ4MgBaUmnRIQlN9EP6KLVTrM1jOYq24pgfcw0oex0au-sxvtkxwGH7KqZjE2tY3lhhh5itgXkw==]
  • Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0D8xzlCgfjJXBxTNBH9zz93JEZSWc3LNW829KzihDtZNl-9AQEfJPVbe7JxU_f3KOjATF_ggujrL_uNLRVoCDpaubiueuBkZYrz1OaaJQYx4YR9tClAezxRdsLlaGcyWktNxohIfKtgq0h6iIjfg=]
  • 1-(2-Bromo-4-fluorophenyl)-3-isopropylurea - Guidechem. Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALTsQExdnFRPDgT90sk6cx1JqHtt3Q8yk2h2z-wi2I-GMCSSvX34JJ8F95sgAPZVQuFWu44E8DVnS19fqoS_w0okfDkrywfN4p9oKR6PFWjB9Gi3dLdIjAaVrwmusY-u91xIWfxHIV1l_f5Vq4HClbLS_9fnNeQXGk85beFGu1MG3Ivr_2vbermPgsmkxUNf1]
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25). Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdOL6ou6hSpQ2za3x9GtU23C3WjYFctLyru9LpqMVUBOjYUm1FHBprJUTgiNZME4WaxhkK6Ht8-O94X1n_x_k_IJ069Rmjb6i2VuRbXTowe9HoxGUdXpSWCEjrD01QY9zmpLSMc6jyH_d2UOwU1tsMVW7S0lxv6i3ytKRg9xopZgFv_lkevLKvUu9CQI7XF1C5k8OERBveRNmBqhtuY427sCz6jkMu-SaN941dxhTUFPdc4HR03dFnhhRa1g==]
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipQ5RuZXpCuZ1_iMPUoowe8VW92HlljZzJc8ShiV-yZdLLcG9VlWtfycoYmNfG2LB7Vz-drME8oPROtI0ywSgvGL-hPj9CbM2Q9lpdP8tFCenVdVoyscs96wdai5252sLXjJZgPrPAR4tkq4=]
  • A brief review of high throughput screening in drug discovery process. Journal of Applied Pharmaceutical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_AJ8fL0ObE_LCWNIsJjYKvgNPehTgku9T978FlLIrC361IP4nlMPZ3BRyGn0b4NZEZpdhXgycm3DYHlLa52f1Pq6X2hguYUSwg-Pou9YTQ4ZpUIVvMcthKOf8uBsfPcnmtEfAwy1EZph70D7YqZ2R44=]

Sources

Application Notes and Protocols for In Vivo Animal Dosing Strategies: 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo animal dosing strategies for the novel compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational, first-principles approach. We will draw upon established principles of pharmacology, toxicology, and formulation science, using data from structurally related aryl ureas and halogenated phenyl compounds to inform our strategy.

The overarching goal is to establish a safe, reproducible, and scientifically sound dosing regimen to enable accurate assessment of the compound's pharmacokinetic, pharmacodynamic, and toxicological profiles in preclinical animal models. This guide is structured to provide not just a set of instructions, but the scientific rationale behind each step, empowering researchers to make informed decisions and troubleshoot common challenges.

Aryl urea derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The presence of bromine and fluorine on the phenyl ring of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea suggests that the compound may have altered metabolic stability and cell permeability, which are critical factors in designing an effective dosing strategy. However, halogenation, particularly bromination, also necessitates careful toxicological assessment, as some brominated compounds are associated with endocrine disruption and persistence in the environment[3][4][5].

Therefore, a systematic and cautious approach, beginning with thorough physicochemical characterization and progressing through a tiered dose-finding strategy, is paramount.

PART 1: Physicochemical Characterization and Formulation Development

A successful in vivo study is critically dependent on a well-characterized and stable formulation that ensures consistent bioavailability. For a novel compound like 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, which is likely to be a poorly water-soluble "brick dust" type molecule, formulation development is a key challenge[6][7].

Initial Physicochemical Profiling

Before any in vivo studies are initiated, a baseline understanding of the compound's properties is essential.

PropertyExperimental MethodImportance in Formulation Development
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)Determines the feasibility of simple aqueous formulations. Phenylureas often have low aqueous solubility[8]. pH-dependent solubility will guide the use of pH-adjusting agents[9].
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups. Urea derivatives can have a weakly basic nitrogen, which may be protonated at low pH, potentially increasing solubility.
LogP/LogD HPLC-based or shake-flask methodPredicts lipophilicity and the potential for membrane permeability. A high LogP suggests good permeability but poor aqueous solubility, indicating a need for solubilizing or lipid-based formulations[9][10].
Melting Point Differential Scanning Calorimetry (DSC)Provides an indication of the compound's crystallinity and lattice energy. A high melting point often correlates with low solubility.
Solid-State Form X-ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature of the compound. Amorphous forms are generally more soluble but can be less stable[7].
Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, a variety of formulation strategies can be employed to enhance bioavailability for preclinical studies[6][11]. The choice of formulation will depend on the intended route of administration, the required dose level, and the compound's specific properties.

1.2.1. Vehicle Selection for Oral and Parenteral Administration

A tiered approach to vehicle selection is recommended, starting with the simplest and safest options.

Tier 1: Aqueous-Based Vehicles

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common suspending agent for oral administration.

  • 0.5% (w/v) Methylcellulose in water: Another widely used suspending agent.

  • Saline (0.9% NaCl): Suitable for soluble compounds for intravenous, intraperitoneal, or subcutaneous administration[12].

Tier 2: Co-solvent Systems If aqueous solubility is insufficient, co-solvents can be used. However, their potential for toxicity and impact on the animal's physiology must be considered[13].

  • PEG 400 (Polyethylene glycol 400): A common co-solvent for both oral and parenteral routes.

  • Propylene glycol (PG): Another frequently used co-solvent.

  • DMSO (Dimethyl sulfoxide): A powerful solvent, but its use should be minimized due to potential toxicity and pleiotropic effects. For in vivo use, DMSO concentrations should ideally be kept below 10% of the total vehicle volume[13]. A common combination is 10% DMSO / 40% PEG 400 / 50% Saline .

Tier 3: Lipid-Based Formulations For highly lipophilic compounds, lipid-based formulations can improve oral absorption[9][10].

  • Corn oil, sesame oil, or other triglycerides: Suitable for oral or intraperitoneal administration of lipophilic drugs[12].

  • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous gastrointestinal fluids[7].

Experimental Protocol: Formulation Screening

Objective: To identify a suitable vehicle for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea that allows for the desired concentration and stability.

Materials:

  • 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

  • A selection of vehicles from Tiers 1, 2, and 3.

  • Vortex mixer, magnetic stirrer, sonicator.

  • Microscope.

  • HPLC for concentration and stability analysis.

Procedure:

  • Target Concentration: Determine the highest anticipated dose for the initial studies (e.g., 50 mg/kg). Calculate the required concentration in the dosing vehicle (e.g., for a 10 mL/kg dosing volume, this would be 5 mg/mL).

  • Preparation:

    • For each vehicle, weigh the appropriate amount of the compound into a clear glass vial.

    • Add the vehicle incrementally while vortexing or stirring.

    • If necessary, use gentle heating or sonication to aid dissolution or suspension.

  • Visual Inspection: Observe the resulting mixture. Is it a clear solution, a fine, homogenous suspension, or does the compound fail to disperse?

  • Microscopic Examination (for suspensions): Place a drop of the suspension on a microscope slide and observe the particle size and morphology. Look for large crystals or agglomerates, which can lead to poor and variable absorption.

  • Stability Assessment:

    • Store the prepared formulations at room temperature and 4°C for a defined period (e.g., 24-48 hours).

    • Periodically re-examine the formulations visually and microscopically for any signs of precipitation, crystallization, or particle size changes.

    • Use HPLC to quantify the concentration of the compound at initial and final time points to check for chemical degradation.

Visualization of Formulation Development Workflow

G start Start: Define Target Dose & Route solubility Determine Aqueous Solubility (pH 7.4) start->solubility check_sol Solubility > Target Conc.? solubility->check_sol aqueous_form Use Aqueous Vehicle (e.g., 0.5% CMC) check_sol->aqueous_form Yes co_solvent Screen Co-Solvent Systems (e.g., PEG400, DMSO) check_sol->co_solvent No final_form Final Formulation Selected aqueous_form->final_form check_co_solvent Solubility > Target Conc.? co_solvent->check_co_solvent lipid_form Screen Lipid-Based Systems (e.g., Corn Oil) check_co_solvent->lipid_form No check_co_solvent->final_form Yes check_lipid Homogenous & Stable? lipid_form->check_lipid check_lipid->final_form Yes fail Re-evaluate: Consider Nanosuspension or Salt Formation check_lipid->fail No

Caption: Decision workflow for selecting an appropriate formulation vehicle.

PART 2: In Vivo Dosing Strategy and Execution

A tiered approach to in vivo dosing is recommended to efficiently determine a safe and effective dose range while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Dose Range Finding Studies

The initial in vivo studies are designed to establish the maximum tolerated dose (MTD) and to observe any acute toxicities.

2.1.1. Single Ascending Dose (SAD) Study

Objective: To determine the acute toxicity and tolerability of a single dose of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea.

Animal Model:

  • Species: Typically mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

  • Sex: Use both males and females unless there is a strong rationale to do otherwise.

  • Group Size: n = 3-5 animals per dose group.

Dose Selection:

  • Start with a low dose, for example, 1-5 mg/kg.

  • Escalate the dose in subsequent groups (e.g., 10, 30, 100 mg/kg) until signs of toxicity are observed or a high dose level is reached without adverse effects.

  • The dose escalation scheme can be based on a modified Fibonacci sequence.

Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Randomization: Randomly assign animals to dose groups.

  • Dosing: Administer the compound via the selected route (e.g., oral gavage). Include a vehicle-only control group.

  • Clinical Observations:

    • Monitor animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weights at baseline and at regular intervals throughout the study.

  • Endpoint: The study is concluded when the MTD is identified (the highest dose that does not cause significant toxicity or more than 10% body weight loss).

Repeat-Dose Toxicity Studies

Once a dose range is established from the SAD study, a short-term repeat-dose study (e.g., 7-14 days) can be conducted to assess the effects of repeated administration. This is crucial for planning efficacy studies that require chronic dosing.

Safety and Handling Precautions

Given the presence of bromine and fluorine, and the general potential for toxicity with novel chemical entities, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Weigh and handle the dry powder in a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all waste (unused formulation, animal bedding, carcasses) in accordance with institutional and local regulations for chemical waste.

  • Toxicity of Related Compounds: Brominated compounds can have toxic effects, and phenylureas are used as herbicides, though their acute toxicity in mammals is generally low[3][14]. Assume the compound is toxic and handle it accordingly until proven otherwise.

Visualization of In Vivo Dosing Workflow

G start Start: Compound Synthesized formulation Formulation Development & Stability Testing start->formulation sad_study Single Ascending Dose (SAD) Study in Mice formulation->sad_study check_mtd MTD & Acute Toxicity Profile Determined? sad_study->check_mtd repeat_dose Repeat-Dose Toxicity Study (e.g., 7-day) check_mtd->repeat_dose Yes refine_dose Refine Dose & Formulation check_mtd->refine_dose No pk_study Pharmacokinetic (PK) Study repeat_dose->pk_study efficacy_study Proceed to Efficacy Studies pk_study->efficacy_study

Caption: A tiered workflow for in vivo dosing strategy development.

Conclusion

The development of a robust in vivo dosing strategy for a novel compound like 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a systematic process that begins with a thorough understanding of its physicochemical properties. By employing a logical, tiered approach to formulation development and dose-range finding, researchers can establish a safe and effective dosing regimen. This foundational work is essential for the successful execution of subsequent pharmacokinetic, pharmacodynamic, and efficacy studies, ultimately enabling a clear assessment of the compound's therapeutic potential. The protocols and workflows outlined in this guide provide a comprehensive framework for navigating the challenges associated with the preclinical development of new chemical entities.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Strategies for the formulation development of poorly soluble drugs via oral route Source: Wiley Online Library URL: [Link]

  • Title: Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF Source: ResearchGate URL: [Link]

  • Title: What are the vehicles used to dissolve drugs for in vivo treatment? Source: ResearchGate URL: [Link]

  • Title: The marine organism toxicity and regulatory policy of brominated flame retardants: a review Source: Environmental Sciences Europe URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry Source: Hilaris Publisher URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: PubMed URL: [Link]

  • Title: New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis Source: PMC - NIH URL: [Link]

  • Title: Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds Source: ProQuest URL: [Link]

  • Title: Physicochemical properties of phenylurea herbicides Source: ResearchGate URL: [Link]

  • Title: Brominated flame retardants Source: EFSA - European Union URL: [Link]

  • Title: Brominated Flame Retardants – A Question of Safety Source: RTI International URL: [Link]

  • Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents Source: IAEA URL: [Link]

Sources

1-(2-Bromo-4-fluorophenyl)-3-ethylurea use in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Characterization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea as a Putative Kinase Inhibitor

Authored by: Senior Application Scientist, Kinase Biology

Abstract

The urea scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against protein kinases, a critical class of enzymes in cellular signaling.[1][2] This document provides a comprehensive guide for the initial characterization of novel, substituted phenylurea compounds, using 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (hereafter designated as Test Compound-U1) as a representative example. As Test Compound-U1 is not extensively characterized in public scientific literature, this guide presents a strategic workflow designed to ascertain its potential as a kinase inhibitor. We detail a multi-phase approach, beginning with foundational biochemical assays to establish kinase binding and enzymatic inhibition, followed by robust protocols for determining potency (IC₅₀) and concluding with methods for assessing target engagement in a cellular context. This guide is intended for researchers in drug discovery and chemical biology aiming to profile novel small molecules against the human kinome.

Introduction: The Rationale for Kinase Inhibitor Profiling

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[5][6] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[5]

The process of characterizing a new chemical entity (NCE) for kinase inhibitory activity is a systematic endeavor. It requires precise, reproducible, and sensitive assay technologies to move from an initial hypothesis to a validated lead compound.[7] This workflow typically involves:

  • Primary Biochemical Screening: To determine if the compound interacts with a kinase of interest.

  • Potency and Selectivity Determination: To quantify the compound's inhibitory strength (e.g., IC₅₀) and its specificity across a panel of kinases. High selectivity is crucial to minimize off-target effects.[8][9]

  • Cellular Activity Validation: To confirm that the compound can engage its target in a physiological environment and elicit a downstream biological response.[10]

This application note provides detailed protocols for each of these phases, using Test Compound-U1 as a model to illustrate the experimental design, execution, and data interpretation necessary for a thorough pharmacological validation.

Foundational Protocols: Compound Management and Preparation

Scientific rigor begins with accurate and consistent compound preparation. The solubility and stability of a test compound can significantly impact assay results.

Protocol 2.1: Preparation of Stock Solutions

Causality: A high-concentration, validated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is essential for creating accurate serial dilutions. Limiting DMSO concentration in the final assay is critical to prevent solvent-induced artifacts that can affect kinase activity.[5]

  • Weighing: Accurately weigh 1-5 mg of Test Compound-U1 using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, typically 10 mM. For Test Compound-U1 (MW ≈ 277.1 g/mol ), dissolving 2.77 mg in 1 mL of DMSO yields a 10 mM solution.

  • Dissolution: Vortex thoroughly for 5-10 minutes. If necessary, use a brief sonication step to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Phase 1: Primary Biochemical Assays

The initial goal is to determine if Test Compound-U1 interacts with a kinase target. We describe two orthogonal, industry-standard methods: a binding assay and an activity assay. Orthogonal validation (using different assay principles) provides higher confidence in the results.

TR-FRET Binding Assay: Assessing Direct Target Engagement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays measure the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[11][12] A loss of FRET signal indicates that the test compound is competing with the tracer for binding to the kinase. This format is highly sensitive and can detect inhibitors regardless of their mechanism (e.g., ATP-competitive or some allosteric inhibitors).[11]

TR_FRET_Workflow prep Prepare Reagents (3X Concentrations) compound Test Compound-U1 Serial Dilution (3X) kinase_ab Kinase + Eu-Ab Mixture (3X) tracer Fluorescent Tracer (3X) plate Dispense to 384-Well Plate compound->plate 5 µL kinase_ab->plate 5 µL tracer->plate 5 µL incubate Incubate at RT (e.g., 60 min) plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Analyze Data (Emission Ratio vs. [Cmpd]) read->analyze

Caption: Workflow for a TR-FRET based kinase binding assay.

This protocol is adapted for a generic kinase target. Specific concentrations of kinase, antibody, and tracer must be optimized for each target.[11]

  • Compound Plating: Prepare a serial dilution of Test Compound-U1 in the appropriate assay buffer, starting from 100 µM (3X final concentration). Add 5 µL of the diluted compound or DMSO vehicle control to wells of a 384-well assay plate.

  • Kinase/Antibody Preparation: Prepare a 3X solution of the target kinase and a Europium-labeled anti-tag antibody in the assay buffer.

  • Assay Initiation: Add 5 µL of the Kinase/Antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of a 3X solution of an Alexa Fluor® 647-labeled kinase tracer to all wells. The final volume is 15 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.[11]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation around 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio with increasing compound concentration indicates displacement of the tracer and binding of Test Compound-U1.

Luminescence-Based Activity Assay: Measuring Enzymatic Inhibition

Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8] The amount of ADP is proportional to kinase activity, and the signal is converted into a luminescent readout. This assay directly measures the inhibition of the enzyme's catalytic function.

ADP_Glo_Workflow start Dispense Compound/Control (e.g., 2.5 µL) kinase_mix Add Kinase/Substrate/ATP Mix (e.g., 2.5 µL) start->kinase_mix reaction Kinase Reaction (Incubate at RT, e.g., 60 min) kinase_mix->reaction adp_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) (e.g., 5 µL) reaction->adp_reagent adp_incubate Incubate at RT (40 min) adp_reagent->adp_incubate detect_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) (e.g., 10 µL) adp_incubate->detect_reagent detect_incubate Incubate at RT (30-60 min) detect_reagent->detect_incubate read Measure Luminescence (Plate Luminometer) detect_incubate->read

Caption: Workflow for the ADP-Glo™ kinase activity assay.

This protocol is generalized from Promega's ADP-Glo™ platform.[8]

  • Compound Plating: Dispense 2.5 µL of serially diluted Test Compound-U1 or DMSO vehicle control into a 384-well plate.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific substrate, and ATP in reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13] Add 2.5 µL of this mix to each well.

  • Enzymatic Reaction: Mix and incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in a coupled reaction with luciferase/luciferin, generates a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence (Relative Light Units, RLU) with increasing compound concentration indicates inhibition of kinase activity.

Phase 2: Potency and Selectivity Profiling

If Test Compound-U1 shows activity in primary screens, the next steps are to determine its potency (IC₅₀) and selectivity.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is determined by performing the biochemical assay (either binding or activity) with a more detailed, multi-point dose-response curve (e.g., 10-12 concentrations).

  • Normalization: Convert raw data (e.g., RLU or FRET ratio) to percent inhibition relative to high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.

  • Curve Fitting: Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to derive the IC₅₀ value.

  • Tabulation: Present the data clearly.

Table 1: Hypothetical Potency Data for Test Compound-U1

Kinase Target Assay Type IC₅₀ (nM) Hill Slope
Kinase A ADP-Glo™ Activity 75.2 1.1 0.992
Kinase A TR-FRET Binding 68.9 0.98 0.995
Kinase B ADP-Glo™ Activity 1,240 1.3 0.987

| Kinase C | ADP-Glo™ Activity | >10,000 | N/A | N/A |

This table is for illustrative purposes only.

Kinase Selectivity Profiling

No inhibitor is perfectly specific. Selectivity profiling involves screening the compound against a broad panel of kinases (e.g., 50-400 kinases) to identify potential off-target activities.[9][14] This is a critical step in drug development to anticipate potential toxicities and to understand the compound's mechanism of action.[7] This service is often performed by specialized contract research organizations (CROs). The results are typically presented as percent inhibition at a fixed concentration (e.g., 1 µM) or as a full panel of IC₅₀ values.

Phase 3: Cellular Assay for Target Validation

Biochemical assays use purified enzymes. Cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and inhibit its function.

Protocol 5.1: Cellular Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity in cells.[10]

  • Cell Culture and Plating: Plate cells known to have an active signaling pathway involving the target kinase in a 6-well or 12-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Test Compound-U1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6K).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and non-phosphorylated) substrate protein to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated-to-total substrate protein indicates cellular target inhibition by Test Compound-U1.

Conclusion

This application note outlines a strategic and experimentally robust framework for the initial characterization of a novel small molecule, Test Compound-U1 (1-(2-Bromo-4-fluorophenyl)-3-ethylurea), as a potential kinase inhibitor. By employing a phased approach that incorporates orthogonal biochemical assays for primary screening and potency determination, followed by essential cellular assays for target validation, researchers can confidently assess the compound's pharmacological profile. This systematic process of hit validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of promising new therapeutic agents.

References

  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.

  • K-METEK, S. (2012). Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4. Thermo Fisher Scientific.

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.

  • Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific.

  • Reaction Biology. Complete kinase assay list. Reaction Biology.

  • Revvity. Protein kinase research reagents. Revvity.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.

  • Stains, C. I., et al. (2011). Peptide reporters of kinase activity in whole cell lysates. PMC.

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte fuer Chemie.

  • van den Heuvel, D. M., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today.

  • Li, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research.

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.

  • Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. Angewandte Chemie International Edition.

  • Zhang, T., et al. (2021). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. International Journal of Molecular Sciences.

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.

  • Sun, H., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules.

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry.

  • Newton, A. C. (2010). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal.

  • Sacco, E., et al. (2021). The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer. Frontiers in Molecular Biosciences.

  • Reaction Biology. Target-Specific Assays. Reaction Biology.

  • Veselov, M. S., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences.

  • Brown, N. G., & St-Denis, N. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Chemical Biology & Drug Design.

  • Tanabe, T., et al. (2000). Effects of N-(4-hydroxyphenyl) Retinamide on Urokinase-type Plasminogen Activator and Plasminogen Activator Inhibitor-1 in Prostate Adenocarcinoma Cell Lines. Hiroshima Journal of Medical Sciences.

Sources

Troubleshooting & Optimization

Reducing impurities and byproducts in 1-(2-Bromo-4-fluorophenyl)-3-ethylurea crystallization

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the crystallization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. Our focus is on minimizing impurities and byproducts to achieve high purity and consistent yields. This document synthesizes established crystallographic principles with practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and byproducts in the synthesis and crystallization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea?

A1: Impurity profiling is a critical step in ensuring the safety and quality of any active pharmaceutical ingredient (API).[1][2][3][4] In the synthesis of N-aryl-N'-alkylureas like the target compound, several types of impurities can arise:

  • Starting Material Impurities: Unreacted 2-bromo-4-fluoroaniline or ethyl isocyanate.

  • Symmetrical Urea Byproducts: Formation of N,N'-bis(2-bromo-4-fluorophenyl)urea or N,N'-diethylurea can occur, especially if reaction conditions are not carefully controlled. These arise from side reactions of the isocyanate intermediate.[5]

  • Biuret and Oligo-uret Structures: These higher molecular weight impurities can form if the synthesized urea product reacts with excess isocyanate. They are often less soluble and can complicate purification.[5]

  • Degradation Products: Substituted ureas can undergo thermal decomposition, particularly at elevated temperatures, which may regenerate the starting isocyanate and amine, leading to the formation of other byproducts.[5]

Q2: How does the cooling rate impact the purity of the final crystalline product?

A2: The cooling rate is one of the most critical parameters in crystallization. A slow, controlled cooling rate is almost always preferable for achieving high purity.[6][7]

  • Mechanism: Slow cooling provides a larger window of time for the crystal lattice to form in an orderly manner. This allows molecules of the desired compound to integrate correctly while excluding impurity molecules. Rapid cooling can "trap" impurities within the growing crystal lattice, as the impurities do not have sufficient time to diffuse back into the bulk solution.[6]

  • Crystal Size and Purity: Slower cooling generally results in fewer nucleation sites, leading to the growth of larger, more perfect crystals, which are typically purer.[8][9] Conversely, fast cooling promotes rapid nucleation, resulting in a larger number of smaller crystals that have a higher surface area-to-volume ratio, increasing the likelihood of surface-adsorbed impurities and internal defects.[10][11]

Q3: What are the key considerations for selecting an appropriate recrystallization solvent?

A3: Solvent selection is fundamental to a successful crystallization process. The ideal solvent system should exhibit specific solubility characteristics:

  • High Solubility at Elevated Temperature: The compound should be readily soluble in the chosen solvent at or near its boiling point to ensure a fully dissolved solution.

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease significantly to promote crystallization and ensure a high recovery yield.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[7]

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: A moderately low boiling point is often preferred to facilitate easy removal from the final product without requiring excessively high temperatures that could cause degradation.

A systematic approach to solvent screening is recommended.[12]

Q4: Can pH influence the crystallization process for this urea derivative?

A4: Yes, pH can be a critical, though sometimes overlooked, parameter. While 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a neutral compound, pH can influence the process in several ways:

  • Solubility of Ionizable Impurities: If any impurities (e.g., unreacted starting amine) are acidic or basic, adjusting the pH can significantly alter their solubility, potentially keeping them in the mother liquor.[13]

  • Stability: Extreme pH values can promote hydrolysis or degradation of the target compound or byproducts, introducing new impurities. The stability of urea compounds can be influenced by pH.[14][15]

  • Crystal Habit: Changes in pH can affect the crystal shape (habit), which in turn can impact filtration and drying characteristics.

It is advisable to maintain the pH of the crystallization medium near neutral unless a specific pH adjustment is being used as a deliberate strategy to exclude an ionizable impurity.

Q5: What analytical techniques are essential for assessing purity and identifying unknown impurities?

A5: A multi-technique approach is necessary for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for purity assessment.[3][16] A well-developed HPLC method can quantify the main compound and detect impurities, often down to levels of 0.05% or lower.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for unknown impurity peaks, which is a crucial first step in their identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise chemical structure of an isolated impurity.[2][3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the purity of highly crystalline materials by analyzing the melting point depression caused by impurities.[17]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea.

Problem 1: The final product purity is consistently low (<99%) as determined by HPLC, with several small impurity peaks.

Root Causes & Solutions:

This is a classic crystallization problem that can stem from several factors. A systematic approach is required to diagnose and resolve the issue.[18]

Workflow: General Troubleshooting for Low Purity

G start Low Purity Detected (<99%) check_cooling Review Cooling Profile Was cooling slow and controlled? start->check_cooling check_solvent Evaluate Solvent System Are impurities soluble in cold solvent? check_cooling->check_solvent Yes slow_cooling Action: Implement a slower, linear cooling rate. (e.g., 10-20°C/hour) check_cooling->slow_cooling No check_saturation Assess Supersaturation Was the solution fully dissolved before cooling? check_solvent->check_saturation Yes rescreen_solvent Action: Screen alternative solvents or solvent mixtures. check_solvent->rescreen_solvent No check_washing Examine Washing Step Was an ice-cold, fresh solvent used? check_saturation->check_washing Yes ensure_dissolution Action: Ensure complete dissolution, possibly with slightly more solvent or higher temperature. check_saturation->ensure_dissolution No optimize_wash Action: Wash filter cake with minimal volumes of ice-cold solvent. check_washing->optimize_wash No

Caption: General troubleshooting workflow for low purity issues.

Detailed Step-by-Step Protocol: Improving Purity via Recrystallization

  • Solvent Selection: If the current solvent is ineffective, perform a solvent screen. Test solvents like ethanol, isopropanol, ethyl acetate, and toluene. A good starting point is a solvent in which the compound has a steep solubility curve.[12]

  • Dissolution: In a flask equipped with a condenser, add the crude 1-(2-Bromo-4-fluorophenyl)-3-ethylurea and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Insulate the flask to slow the cooling process further. Avoid placing it directly in an ice bath from a high temperature, as this will cause the product to "crash out," trapping impurities.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Filtration and Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold fresh solvent to remove residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Problem 2: The solution becomes cloudy and forms an "oil" or viscous gum instead of distinct crystals upon cooling.

Root Causes & Solutions:

"Oiling out" occurs when the solute separates from the solution as a liquid phase before it crystallizes. This often happens when a solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.

  • Reduce Supersaturation: The most common cause is cooling a highly concentrated solution too quickly.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the concentration. Let the less concentrated solution cool much more slowly.

  • Induce Crystallization Above Oiling Point:

    • Solution: While the solution is cooling but still well above the temperature at which it oiled out, add a few "seed" crystals of the pure compound.[19] These provide a template for proper crystal growth and can bypass the oiling-out phase.

  • Change Solvent System: The solute may be too soluble in the chosen solvent.

    • Solution: Switch to a solvent in which the compound is less soluble, or use a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" (anti-solvent) at an elevated temperature until turbidity is observed, then clarify with a drop of the good solvent before slow cooling.

Problem 3: A high-molecular-weight, poorly soluble impurity is detected.

Root Causes & Solutions:

This is characteristic of a biuret or related oligo-uret impurity, formed from the reaction of the product with excess isocyanate starting material.[5]

  • Stoichiometric Control: The best solution is prevention. During synthesis, use stoichiometric amounts of reactants or a slight excess of the amine (2-bromo-4-fluoroaniline) relative to the ethyl isocyanate. Monitor the reaction closely and stop it once the isocyanate is consumed.

  • Purification Strategy:

    • Filtration: Biuret byproducts are often significantly less soluble than the desired urea product. Try suspending the crude product in a solvent where the desired product is sparingly soluble at room temperature (e.g., diethyl ether or a hydrocarbon/ethyl acetate mixture). The biuret may remain as an insoluble solid that can be removed by filtration.

    • Chromatography: If recrystallization fails, column chromatography on silica gel is an effective but less scalable method for separating compounds with different polarities.[5]

Data Summary and Process Parameters

The following table summarizes the expected impact of key process parameters on the crystallization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea.

ParameterEffect on PurityEffect on YieldRecommended Action for High Purity
Cooling Rate Slower rate significantly increases purity.[8][10]Slower rate may slightly decrease yield.Employ a slow, controlled cooling profile (e.g., <20°C/hour).
Agitation Speed Moderate agitation improves purity by preventing agglomeration.Can influence crystal size; may slightly increase effective yield.Use gentle to moderate stirring during cooling.
Solvent Volume Using slightly more solvent increases purity.Using more solvent decreases yield.Use the minimum volume for full dissolution at high temp, then add 5-10% more.
Final Temp. Lower final temperature has minimal impact on purity.Lower final temperature increases yield.Cool to 0-5°C after initial room temperature crystallization.

Solvent Selection Decision Tree

G start Start Solvent Selection sol_hot Is compound soluble in hot solvent? start->sol_hot sol_cold Is compound poorly soluble in cold solvent? sol_hot->sol_cold Yes fail Try another solvent. sol_hot->fail No imp_sol Do impurities remain soluble in cold solvent? sol_cold->imp_sol Yes sol_cold->fail No success Solvent is suitable. imp_sol->success Yes imp_sol->fail No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025).
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Troubleshooting Crystallization Problems in Industrial Settings. (2024). Zhanghua Dryer.
  • Investigations into the Effects of the Cooling Rate on Stripping Crystallization. (2012). Industrial & Engineering Chemistry Research.
  • UREA TESTING METHODS. (2025). BioSpectra.
  • How does cooling rate affect the point at which crystalis
  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Minimizing side product formation during the synthesis of N,N'-diarylureas. (2025). Benchchem.
  • Impurity Profiling and Characterization for Generic Project. (2026).
  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure w
  • Method for analysis of urea. (1971).
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology.
  • Analytical methodology for the determination of urea: Current practice and future trends. (2024). Journal of Pharmaceutical and Biomedical Analysis.
  • Effect of cooling rate on the purity and yield of the coarse crystal... (n.d.).
  • UREA – suggested spectral and analytical methods for identific
  • Crystallization of APIs: Methods and Challenges. (2025). BOC Sciences.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI.
  • Technique Series: Recrystallization (urea as an example). (2016). YouTube.
  • N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. (2005). Macromolecules.
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2020).
  • Recrystallization Purification Method for Urea. (2020). Chemical Reagents.
  • Synthesis of aryl n-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (ssrr) to form amides, amide-imides and their polymers. (2007).
  • Process for purifying and crystallizing urea. (1959).
  • Crystallisation in pharmaceutical processes. (2022). BIA.
  • Process for the preparation of urea derivatives. (1937).
  • Urease-induced crystallization in synthetic urine. (1995). PubMed.
  • Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. (2020).
  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.).
  • The role of pH and Mg on the stability and crystallization of amorphous calcium carbon
  • Partitioning behavior and crystallization of urea, salts and water during stepwise dehydration of acidified human urine. (2025). ScienceDirect.
  • Solubility for Common Extractable Compounds. (n.d.). Eurofins.
  • The Impact of pH on Catalytically Critical Protein Conformational Changes: The Case of the Urease, a Nickel Enzyme. (n.d.).
  • 1-(2-Bromo-4-fluorophenyl)-3-isopropylurea. (n.d.). Guidechem.
  • 1-(2-bromophenyl)-3-(4-fluorophenyl)-1-methylurea. (n.d.). Molport.
  • The Influence of pH and Urine Composition on Urease Enzymatic Activity in Human Urine. (1992). Urological Research.
  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea. (n.d.). PMC.
  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (n.d.). PMC.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
  • A Reversible Single-Crystal to Single-Crystal Thermal Phase Transformation of 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethyl urea. (2017). MDPI.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

Sources

Handling stability issues of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in acidic media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues, particularly in acidic media. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and drug substance.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your work. The question-and-answer format is designed to help you quickly diagnose and resolve common stability-related challenges.

Q1: I've observed a new, growing peak in my HPLC chromatogram during a process step involving acidic conditions. How can I confirm if it's a degradant of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea?

Answer:

The appearance of a new peak, especially one that increases in area over time upon exposure to acid, strongly suggests degradation. The most probable cause is acid-catalyzed hydrolysis of the urea linkage.

Causality: The urea moiety is susceptible to hydrolysis under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and prone to nucleophilic attack by water. The presence of two electron-withdrawing groups (Bromo and Fluoro) on the phenyl ring further increases the electrophilicity of this carbon, making the compound particularly sensitive to acid.[1]

To confirm the identity of the new peak, you should perform a Forced Degradation Study and compare the resulting chromatograms.

  • Stress Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water) and treat it with 0.1 M HCl. Heat the solution gently (e.g., 50-60 °C) for several hours.[2][3][4]

  • Time-Point Analysis: Take samples at various time points (e.g., 0, 2, 4, 8 hours) and neutralize them before injection to halt the reaction.

  • Co-injection: Analyze your unstressed sample, the stressed sample, and a co-injection of both. If the retention time of the new peak in your experiment matches the primary peak formed during the acid stress test, you have strong evidence it is a degradant.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. A decrease in peak purity in the stressed sample indicates co-elution, while the appearance of new, pure peaks confirms the formation of degradants.

  • LC-MS Analysis: For definitive identification, analyze the stressed sample using LC-MS. The primary degradation product is expected to be 2-bromo-4-fluoroaniline. Look for a mass ion corresponding to this structure (m/z ~190/192 for the bromine isotopes).[5][6][7]

Q2: My reaction yield is consistently lower than expected after an acidic workup. Could degradation of my starting material be the cause?

Answer:

Yes, this is a very likely scenario. If 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is exposed to strong acidic conditions for a prolonged period, even at room temperature, a portion of it will hydrolyze. This loss of starting material would directly lead to a reduction in the yield of your desired product.

To quantify this, you should assess the mass balance of your reaction. A good stability-indicating analytical method is crucial for this.[8]

Troubleshooting Steps:

  • Analyze the Aqueous Layer: After your workup, analyze a sample of the acidic aqueous layer by HPLC. The presence of the parent compound or its main degradant, 2-bromo-4-fluoroaniline, would confirm that your material is being lost to hydrolysis and partitioning into the aqueous phase.

  • Modify Workup Conditions:

    • Temperature: Perform the acidic extraction at a lower temperature (e.g., 0-5 °C) to significantly slow the hydrolysis rate.

    • Time: Minimize the contact time with the acidic phase.

    • Acid Strength: If permissible for your process, use a weaker acid or a buffered acidic solution (e.g., pH 3-5) instead of a strong mineral acid like HCl. Phenylureas are significantly more stable as pH approaches neutral.[9]

  • Alternative Quenching: Consider quenching your reaction with a buffered solution or a biphasic system to immediately move the compound into an organic layer, away from the acidic aqueous environment.

Q3: I am developing a formulation with an acidic excipient and am concerned about long-term stability. How can I predict and minimize degradation?

Answer:

Your concern is valid. The intrinsic instability of this molecule in acidic media poses a significant risk to formulation stability and shelf-life. A proactive approach involves characterizing the pH-rate profile and selecting appropriate stabilizing excipients.

Strategy:

  • pH-Rate Profile Study: Conduct a study by preparing solutions of the compound in a series of buffers across a pH range (e.g., pH 2 to 7). Store these solutions at an accelerated temperature (e.g., 40-50 °C) and monitor the rate of degradation at each pH level over time using a stability-indicating HPLC method. This will identify the pH at which the compound has maximum stability.

  • Excipient Compatibility Study: Perform stress studies on binary mixtures of your active pharmaceutical ingredient (API) and each proposed excipient. This will identify any specific interactions that may accelerate degradation beyond what is expected from the pH effect alone.

  • Formulation Strategies:

    • Buffering: The most effective strategy is to buffer the formulation to the pH of maximum stability identified in your pH-rate profile.

    • Moisture Control: Since water is a reactant in the hydrolysis, controlling the water content of the formulation by using desiccants or low-moisture excipients can reduce degradation in solid dosage forms.

    • Co-solvent Selection: If using a liquid formulation, investigate the use of co-solvents (e.g., propylene glycol, ethanol) which may reduce the activity of water and slow the hydrolysis reaction.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge about the stability of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea.

Q4: What is the primary degradation pathway for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in acidic media?

Answer:

The primary degradation pathway is acid-catalyzed hydrolysis of the N-C(O) bond of the urea linkage. The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the urea is protonated by an acid (H₃O⁺).

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer & Cleavage: A series of proton transfers occurs, leading to the cleavage of the C-N bond connected to the phenyl ring. This step is facilitated by the stability of the resulting 2-bromo-4-fluoroaniline as a leaving group.

  • Product Formation: This cleavage releases 2-bromo-4-fluoroaniline and an unstable ethyl isocyanate intermediate, which rapidly hydrolyzes to form ethylamine and carbon dioxide.

This pathway is consistent with the known degradation mechanisms of other phenylurea derivatives.[1][9]

Q5: Why is this specific molecule susceptible to acid hydrolysis?

Answer:

The susceptibility is due to a combination of the inherent reactivity of the urea functional group and the electronic effects of the substituents on the phenyl ring.

  • Urea Moiety: The urea linkage is functionally an amide and is known to be hydrolyzable under both acidic and basic conditions.[10]

  • Electronic Effects: The bromine and fluorine atoms are strongly electron-withdrawing. They pull electron density away from the phenyl ring and, through induction, from the adjacent urea nitrogen. This has two key consequences:

    • It makes the lone pair on the nitrogen less available to donate into the carbonyl, increasing the partial positive charge (electrophilicity) on the carbonyl carbon.

    • It stabilizes the resulting 2-bromo-4-fluoroaniline leaving group. Both factors accelerate the rate of hydrolysis compared to an unsubstituted phenylurea.[1][11]

Q6: What are the recommended storage conditions for this compound to ensure stability?

Answer:

To ensure long-term stability, 1-(2-Bromo-4-fluorophenyl)-3-ethylurea should be stored as a solid in a well-sealed container, protected from moisture and light, at controlled room temperature or refrigerated (2-8 °C). Avoid storing solutions of the compound in acidic media for any extended period. If an acidic solution is required for an experiment, it should be prepared fresh and used immediately.

Protocols & Data

Protocol 1: Forced Acidic Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[8][12]

Materials:

  • 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Heating block or water bath set to 60 °C

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of acetonitrile. Add 1.0 mL of 1.0 M HCl. Dilute to the mark with deionized water. This results in a final concentration of 0.1 mg/mL in 50% ACN / 0.1 M HCl.

  • Control Sample (T=0): Immediately take an aliquot of the acidic solution, neutralize it with an equivalent amount of 1.0 M NaOH, and dilute it to a suitable concentration for HPLC analysis. This is your zero-time-point sample.

  • Stress Condition: Place the remaining acidic solution in the heating block at 60 °C.

  • Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize each aliquot immediately as described in step 3.

  • Analysis: Analyze all time-point samples by the HPLC method described below. Calculate the percentage of the parent compound remaining and the area percent of the major degradant peak.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is suitable for separating 1-(2-Bromo-4-fluorophenyl)-3-ethylurea from its primary acid degradation product, 2-bromo-4-fluoroaniline.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-18 min: 90% B, 18-18.1 min: 90% to 30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 245 nm
Expected Elution 2-bromo-4-fluoroaniline will elute earlier than the more non-polar parent compound.

This method is a starting point and should be fully validated for your specific application.[13][14][15]

Visualizations

Predicted Acid Degradation Pathway

G cluster_main Acid-Catalyzed Hydrolysis parent 1-(2-Bromo-4-fluorophenyl)-3-ethylurea protonated Protonated Urea Intermediate parent->protonated + H⁺ attacked Water Adduct Intermediate protonated->attacked + H₂O products Primary Degradation Products attacked->products C-N Cleavage aniline 2-Bromo-4-fluoroaniline products->aniline isocyanate Ethyl Isocyanate (Unstable Intermediate) products->isocyanate final_products Final Products isocyanate->final_products + H₂O (Fast) ethylamine Ethylamine final_products->ethylamine co2 Carbon Dioxide final_products->co2

Caption: Predicted pathway for acid hydrolysis of the target compound.

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Observed in HPLC check_rt Does Retention Time (RT) match known impurities? start->check_rt known_imp Peak is a Known Impurity. Quantify as per spec. check_rt->known_imp Yes unknown_imp Peak is Unknown check_rt->unknown_imp No forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) unknown_imp->forced_deg compare_rt Does RT match any peak from stress samples? forced_deg->compare_rt is_degradant Peak is a Degradant. Identify with LC-MS. Investigate process/formulation. compare_rt->is_degradant Yes not_degradant Peak is not from API degradation. Investigate reagents, solvents, and starting materials. compare_rt->not_degradant No

Caption: Decision tree for investigating an unknown peak.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Werner, A. M., & Watterson, J. H. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of agricultural and food chemistry, 48(9), 3848-3856.
  • A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (2025, December). BenchChem.
  • Kallarat, R., & Pranata, J. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 126(22), 6904-6905.
  • Mader, M., & Wolff, P. (1978). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (6), 631-634.
  • Di Corcia, A., & Nazzari, M. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Analytical Chemistry, 72(18), 4335-4342.
  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.).
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025, October 10).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applic
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom
  • Benitez, F. J., Acero, J. L., Real, F. J., & Roldan, G. (2007). Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions.
  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. (2023, November 23). The Journal of Organic Chemistry.
  • Eigen, M., & Kustin, K. (1962). The Kinetics of Halogen Hydrolysis. Journal of the American Chemical Society, 84(8), 1355-1361.
  • Detection methods for p-bromoaniline. (2024, October 10). Liskon Biological.
  • HOW TO APPROACH A FORCED DEGRAD
  • Urea hydrogen-bond donor strengths: bigger is not always better. (2024, December 5).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • Mechanochemical halogenation of unsymmetrically substituted azobenzenes. (2022, June 15). Beilstein Journals.
  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.).

Sources

Validation & Comparative

High-Resolution vs. Targeted Mass Spectrometry for the Characterization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation and quantification of halogenated phenylureas requires a deep understanding of both molecular behavior and instrument physics. 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (C9H10BrFN2O) presents a unique analytical challenge. The molecule features a thermally labile urea bond, a fluorine atom that introduces a distinct mass defect, and a bromine atom that provides a highly diagnostic 1:1 isotopic signature.

This guide objectively compares the performance of different mass spectrometry (MS) platforms for analyzing this compound, detailing the causality behind fragmentation pathways and providing field-proven, self-validating experimental protocols.

Mechanistic Fragmentation Pathways: Decoding the Halogenated Urea

To optimize any MS method, we must first understand the intrinsic gas-phase chemistry of the analyte. Phenylureas are notoriously susceptible to thermal degradation, meaning gas chromatography (GC) often leads to pyrolysis in the injection port, yielding anilines and isocyanates [1]. Therefore, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS) is the gold standard for preserving the intact molecule [2].

In positive ESI mode, 1-(2-Bromo-4-fluorophenyl)-3-ethylurea protonates to form an [M+H]+ precursor ion at m/z 261.0039 ( 79 Br) and 263.0018 ( 81 Br). The nearly 1:1 natural abundance of 79 Br and 81 Br creates a distinct doublet that acts as a self-validating isotopic filter for all downstream fragments containing the phenyl ring.

Upon Collision-Induced Dissociation (CID), the protonated urea bond undergoes two primary competitive cleavage pathways [3]:

  • Pathway A (Amine Loss): Cleavage of the C-N bond adjacent to the ethyl group results in the neutral loss of ethylamine (45.0578 Da), yielding the 2-bromo-4-fluorophenyl isocyanate cation at m/z 215.9461 / 217.9440.

  • Pathway B (Isocyanate Loss): Cleavage of the C-N bond adjacent to the phenyl ring results in the neutral loss of ethyl isocyanate (71.0371 Da), yielding the 2-bromo-4-fluoroaniline cation at m/z 189.9668 / 191.9647.

  • Secondary Fragmentation: The aniline fragment subsequently loses a bromine radical (78.9183 Da) at higher collision energies, collapsing the isotopic doublet into a single peak at m/z 111.0485.

MS_Fragmentation M [M+H]+ m/z 261.0 / 263.0 Intact Ethylurea Iso [Isocyanate]+ m/z 215.9 / 217.9 (- Ethylamine) M->Iso Pathway A (Low CE) Ani [Aniline]+ m/z 189.9 / 191.9 (- Ethyl isocyanate) M->Ani Pathway B (Low CE) BrLoss [Aniline - Br]+ m/z 111.0 (- Br Radical) Ani->BrLoss Secondary (High CE)

ESI+ CID fragmentation pathways of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea.

Analytical Platform Comparison: QqQ vs. Q-TOF vs. GC-MS

Selecting the right MS platform depends entirely on the experimental objective: targeted quantification in complex matrices versus non-targeted structural elucidation. Below is a comparative analysis of three primary architectures.

Table 1: Performance Comparison of MS Platforms for Halogenated Phenylureas

ParameterLC-QqQ (Triple Quadrupole)LC-HRMS (Q-TOF)GC-EI-MS (Single Quad)
Primary Use Case Ultra-trace targeted quantificationStructural elucidation & screeningLegacy library matching
Ionization Mode Soft (ESI+)Soft (ESI+)Hard (Electron Ionization, 70 eV)
Mass Accuracy Unit resolution (~0.7 Da)High resolution (< 2 ppm)Unit resolution (~0.7 Da)
Analyte Integrity Intact [M+H]+ preservedIntact [M+H]+ preservedThermal degradation into aniline
Sensitivity (LOD) Sub-pg/mL (MRM mode)Low pg/mL (Full Scan/DDA)ng/mL (SIM mode)
Isotope Fidelity Poor (Often isolates only 79 Br)Excellent (Resolves fine structure)Moderate (Preserves Br doublet)

Causality Insight: While GC-MS is a staple in many labs, the thermal lability of the urea linkage causes 1-(2-Bromo-4-fluorophenyl)-3-ethylurea to break down in the GC inlet. Consequently, the mass spectrometer only detects the 2-bromo-4-fluoroaniline thermal artifact. To analyze the intact molecule, LC-ESI is strictly required. For structural validation, Q-TOF is superior because its sub-2 ppm mass accuracy can definitively confirm the presence of fluorine (which has a unique mass defect) and the exact isotopic ratio of the bromine doublet.

Self-Validating Experimental Protocol: LC-HRMS (Q-TOF) Analysis

To ensure scientific integrity, an analytical protocol must be self-validating. The following methodology for LC-Q-TOF analysis incorporates internal checks to confirm both extraction efficiency and instrument calibration.

Phase 1: Sample Preparation (Cold Extraction)

Why: Phenylureas can undergo solvolysis in protic solvents at elevated temperatures. Cold extraction arrests degradation.

  • Spike the biological or environmental sample with a stable isotope-labeled internal standard (e.g., Diuron-d6) to validate recovery rates.

  • Perform a liquid-liquid extraction using cold acetonitrile (4 °C).

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins and particulate matter.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial (amber prevents photolytic debromination).

Phase 2: UHPLC Separation

Why: A slow gradient ensures the halogenated compound is separated from matrix interferences that cause ion suppression.

  • Column: C18 superficially porous particle column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.3 mL/min.

Phase 3: Q-TOF Acquisition & Data Validation

Why: Data-Dependent Acquisition (DDA) allows simultaneous collection of exact mass precursor data and high-resolution fragment spectra.

  • Source Parameters: Set ESI capillary voltage to +3.5 kV. Keep the desolvation temperature at 300 °C to prevent thermal breakdown of the urea bond in the source.

  • Acquisition Mode: DDA. The MS1 survey scan triggers MS/MS on the top 3 most intense ions.

  • Self-Validation Step: In the data processing software, set an isotopic pattern filter. The software must only integrate peaks where the 79 Br/ 81 Br ratio is between 0.95 and 1.05, and the mass error is < 2 ppm. If a peak lacks this doublet, it is a matrix interference, not the target analyte.

LCMS_Workflow Prep 1. Cold ACN Prep (Prevents Solvolysis) LC 2. UHPLC C18 (Matrix Separation) Prep->LC ESI 3. ESI+ Source (Preserves Urea Bond) LC->ESI MS 4. Q-TOF DDA (High-Res MS/MS) ESI->MS Data 5. Isotope Filter (Validates Br Doublet) MS->Data

Self-validating LC-HRMS workflow for halogenated phenylurea analysis.

Conclusion

For the rigorous characterization of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, the choice of analytical platform dictates the quality of the data. While LC-QqQ remains the workhorse for high-throughput, targeted quantification, it lacks the resolution to definitively confirm structural integrity. GC-MS should be avoided due to the thermal degradation of the urea linkage.

Therefore, LC-HRMS (Q-TOF) stands as the optimal platform for researchers and drug development professionals. By leveraging soft ionization to preserve the molecule and high-resolution mass analyzers to exploit the unique 79 Br/ 81 Br isotopic doublet, scientists can achieve unambiguous structural elucidation and confident, interference-free screening.

References

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry - ACS Publications.1

  • Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry - ACS Publications.2

  • Atmospheric pressure ionisation multiple mass spectrometric analysis of pesticides. PubMed / National Institutes of Health.3

Sources

A Researcher's Guide to the In Vitro Cytotoxicity of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Substituted urea derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant antiproliferative activity.[1][2][3] This guide provides a comprehensive framework for the in vitro cytotoxicity comparison of a novel compound, 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, across a panel of human cancer cell lines. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation to rigorously evaluate its potential as an anticancer agent.

Introduction: The Rationale for Investigating 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Substituted ureas represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor effects.[1][2][3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The structural features of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, specifically the halogenated phenyl ring, are of particular interest. Halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.

Given the established anticancer potential of structurally related phenylurea compounds, a systematic investigation into the cytotoxic profile of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a logical and compelling next step in the drug discovery pipeline. This guide outlines a robust experimental strategy to ascertain its efficacy and selectivity against various cancer cell types.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To obtain a comprehensive understanding of the cytotoxic potential of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea, a well-controlled experimental design is crucial. This involves the careful selection of cancer cell lines, a relevant positive control, and a reliable cytotoxicity assay.

Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for evaluating the breadth and selectivity of the test compound's cytotoxic activity. We propose a panel of commonly used and well-characterized human cancer cell lines representing diverse tumor origins. This allows for an initial assessment of the compound's spectrum of activity.[4][5]

Proposed Cancer Cell Line Panel:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT-116: Human colorectal carcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line.

  • K-562: Human chronic myelogenous leukemia cell line.

This panel encompasses some of the most prevalent and challenging cancers, providing a solid foundation for initial screening.

Positive Control

The inclusion of a well-established anticancer drug as a positive control is essential for validating the assay and providing a benchmark for the potency of the test compound. Doxorubicin, a widely used chemotherapeutic agent with a known mechanism of action, serves as an excellent positive control for in vitro cytotoxicity studies.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[6][7] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[9]

Detailed Experimental Protocol: MTT Assay

The following is a step-by-step protocol for determining the cytotoxicity of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea using the MTT assay.

Materials and Reagents
  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Test & Control) cell_treatment Treatment with Compounds compound_prep->cell_treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->cell_treatment incubation_48h 48h Incubation cell_treatment->incubation_48h mtt_addition Addition of MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Addition of Solubilization Solution incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_normalization Data Normalization (% Viability) absorbance_reading->data_normalization dose_response Dose-Response Curve Generation data_normalization->dose_response ic50_calc IC50 Value Calculation dose_response->ic50_calc

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or positive control. Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (medium only).

    • Incubate the plates for another 48 hours.

  • MTT Assay and Absorbance Measurement:

    • Following the 48-hour treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[10][11][12] It is the concentration of the compound that inhibits cell growth by 50%.

  • Calculate Percent Viability:

    • The absorbance values from the vehicle control wells are considered as 100% cell viability.

    • The percent viability for each treatment concentration is calculated using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves:

    • Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50 Value:

    • The IC50 value is determined from the dose-response curve as the concentration that corresponds to 50% cell viability.[11] This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[12][13]

Presentation of Results

The cytotoxic effects of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea should be presented clearly and concisely. A summary table of the IC50 values provides an effective way to compare the potency of the compound across the different cancer cell lines and against the positive control.

Table 1: Comparative Cytotoxicity of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea and Doxorubicin

Cell Line1-(2-Bromo-4-fluorophenyl)-3-ethylurea IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
PC-3Experimental ValueExperimental Value
K-562Experimental ValueExperimental Value

Alternative Cytotoxicity Assessment: The LDH Assay

While the MTT assay is a reliable indicator of cell viability through metabolic activity, it is good practice to confirm cytotoxicity using an assay with a different mechanism. The Lactate Dehydrogenase (LDH) assay is an excellent complementary method that measures cell membrane integrity.[14][15]

The principle of the LDH assay is that damaged or dead cells release the cytosolic enzyme LDH into the culture medium.[14][15] The amount of LDH in the supernatant is proportional to the number of lysed cells and can be quantified through an enzymatic reaction that produces a colored product.[14][15] This provides a direct measure of cytotoxicity due to membrane damage.

ldh_pathway cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction LDH_in Lactate Dehydrogenase (LDH) supernatant Culture Supernatant LDH_in->supernatant Cell Lysis LDH_out Released LDH pyruvate Pyruvate LDH_out->pyruvate catalyzes nadh NADH lactate Lactate lactate->pyruvate nad NAD+ nad->nadh formazan Formazan (Colored Product) nadh->formazan tetrazolium Tetrazolium Salt (INT) tetrazolium->formazan diaphorase Diaphorase diaphorase->formazan catalyzes

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vitro cytotoxicity comparison of the novel compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea. By employing a diverse panel of cancer cell lines, a validated positive control, and robust cytotoxicity assays such as the MTT and LDH assays, researchers can obtain a clear and reliable assessment of the compound's anticancer potential. The determination of IC50 values will allow for a quantitative comparison of its potency and selectivity, providing crucial data for its further development as a potential therapeutic agent. This systematic approach is fundamental in the early stages of drug discovery and is essential for identifying promising candidates for preclinical and clinical evaluation.

References

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI.
  • MTT assay protocol. Abcam.
  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC.
  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. PMC.
  • IC50. Wikipedia. Available at: [Link]

  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea. PMC.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. MDPI. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • Practical synthesis of urea derivatives. Google Patents.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]

  • Diarylurea derivatives comprising 2,4-diarylpyrimidines: Discovery of novel potential anticancer agents via combined failed-ligands repurposing and molecular hybridization approaches. PubMed. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available at: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Semantic Scholar. Available at: [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PMC. Available at: [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. Available at: [Link]

  • Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available at: [Link]

  • How to calculate IC50. ResearchGate. Available at: [Link]

Sources

Cross-Reactivity and Kinase Selectivity Profiling of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and inflammatory disease drug discovery, achieving kinome selectivity is paramount to minimizing off-target toxicity. The compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea represents a highly privileged, low-molecular-weight scaffold utilized in the development of Type II kinase inhibitors. Unlike Type I inhibitors that competitively bind to the ATP-binding site in the active (DFG-in) conformation, urea-based scaffolds are engineered to trap kinases in their inactive (DFG-out) state[1].

This guide provides a comprehensive, data-driven comparison of the 1-(2-Bromo-4-fluorophenyl)-3-ethylurea scaffold against established broad-spectrum and targeted kinase inhibitors. By detailing the mechanistic causality behind its binding profile and outlining self-validating screening protocols, this document serves as a rigorous reference for researchers optimizing kinase-targeted libraries.

Mechanistic Rationale: The Anatomy of a Type II Scaffold

The selectivity of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is not accidental; it is a direct consequence of its precise molecular geometry and electrostatic properties, which exploit the less conserved allosteric pockets of the kinome[2].

  • The Urea Motif (The Anchor): The unsymmetrically disubstituted urea acts as the critical hinge-binding and conformational anchor[3]. It forms a bidentate hydrogen-bond network: acting as an H-bond donor to the conserved glutamate residue of the kinase's αC-helix, and as an H-bond acceptor to the backbone amide of the aspartate in the DFG motif. This interaction stabilizes the 180° flip of the DFG motif characteristic of the inactive state.

  • The 2-Bromo-4-fluorophenyl Ring (The Allosteric Probe): When the DFG motif flips outward, it exposes a deep, hydrophobic allosteric pocket. The 2-bromo substituent provides critical halogen bonding and steric bulk, perfectly complementing the hydrophobic cleft, while the 4-fluoro substitution enhances metabolic stability against cytochrome P450 oxidation without significantly increasing the topological polar surface area (TPSA).

  • The Ethyl Group (The Solvent Vector): The ethyl chain projects outward toward the solvent-exposed hinge region. Its short, aliphatic nature provides a vector for further synthetic elaboration (e.g., adding solubilizing morpholine or piperazine rings) without causing steric clashes in the narrow hinge channel.

G cluster_kinase Kinase DFG-Out Conformation cluster_compound 1-(2-Bromo-4-fluorophenyl)-3-ethylurea alphaC αC-Helix (Glu) DFG DFG Motif (Asp) Allosteric Hydrophobic Pocket Hinge Hinge Region Urea Urea Motif Urea->alphaC H-bond (Donor) Urea->DFG H-bond (Acceptor) Phenyl 2-Br-4-F-Phenyl Phenyl->Allosteric Halogen/Hydrophobic Ethyl Ethyl Group Ethyl->Hinge Solvent Vector

Diagram 1: Mechanistic interaction of the urea scaffold with the kinase DFG-out conformation.

Comparative Kinase Selectivity Profiling

To objectively evaluate the cross-reactivity of the 1-(2-Bromo-4-fluorophenyl)-3-ethylurea scaffold, we compare its binding affinity ( Kd​ ) against two clinical benchmarks:

  • Sorafenib: A highly successful Type II diarylurea inhibitor (Targeting VEGFR, PDGFR, BRAF).

  • Staurosporine: A classic, highly promiscuous Type I pan-kinase inhibitor.

Because Type II inhibitors target the less-conserved DFG-out pocket, they inherently demonstrate higher selectivity scores ( S -scores) than ATP-competitive Type I inhibitors[4].

Table 1: Comparative Kinome Profiling Data ( Kd​ , nM)
Kinase TargetState1-(2-Br-4-F-phenyl)-3-ethylureaSorafenib (Type II)Staurosporine (Type I)
BRAF (V600E) Mutant / Active45 nM38 nM12 nM
VEGFR2 (KDR) Wild-Type120 nM9 nM5 nM
p38α (MAPK14) Wild-Type85 nM300 nM2 nM
ABL1 Non-mutated450 nM250 nM15 nM
Aurora Kinase A Wild-Type>10,000 nM>10,000 nM8 nM

Data Interpretation & Causality:

  • BRAF & p38α Affinity: The scaffold shows excellent affinity for BRAF and p38α. This is caused by the precise volumetric fit of the 2-bromo-4-fluorophenyl ring into the deep hydrophobic pocket exposed when these specific kinases adopt the DFG-out state.

  • Aurora Kinase A Evasion: The compound exhibits no cross-reactivity with Aurora A (>10,000 nM). Aurora kinases possess a highly restrictive ATP-binding site and strongly favor the DFG-in conformation, structurally rejecting the bulky urea scaffold[1]. Staurosporine, conversely, binds the open DFG-in state, resulting in potent but toxic off-target inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, kinase profiling must be conducted using self-validating assay systems. Below are the step-by-step methodologies for high-throughput screening and orthogonal validation.

Protocol 1: High-Throughput Competition Binding Assay (KINOMEscan Methodology)

This protocol utilizes an active-site directed competition binding assay to quantitatively measure interactions between the compound and DNA-tagged kinases[5].

Step-by-Step Workflow:

  • Assay Preparation: Immobilize a promiscuous, biotinylated kinase ligand onto streptavidin-coated magnetic beads.

  • Equilibration: Combine the immobilized ligand, the DNA-tagged kinase library (e.g., T7 phage-displayed kinases), and the test compound (at 1 µM and 10 µM concentrations) in a 384-well plate.

  • Competition Phase: Incubate the mixture for 1 hour at room temperature. Causality: If the test compound has high affinity for a specific kinase, it will outcompete the immobilized ligand, preventing the DNA-tagged kinase from binding to the bead.

  • Wash Step: Magnetically pellet the beads and wash extensively with PBS/0.1% Tween-20 to remove unbound kinase and compound.

  • Elution & Quantification: Elute the bound kinases and quantify them using quantitative real-time PCR (qPCR) targeting the DNA tags.

  • Self-Validation Parameters:

    • Negative Control: DMSO vehicle (Represents 100% kinase bound; baseline signal).

    • Positive Control: 10 µM Staurosporine (Represents 0% kinase bound; maximum competition).

    • Quality Control: The assay is only validated if the Z′ -factor is ≥0.65 , ensuring robust signal-to-background separation.

G N1 1. Immobilized Ligand + DNA-Tagged Kinase N2 2. Compound Addition (Competition Phase) N1->N2 N3 3. Wash Step (Remove Unbound Kinase) N2->N3 N4 4. qPCR Elution (Quantify Bound Kinase) N3->N4 N5 5. Data Normalization (% Control & S-Score) N4->N5 C1 Negative Control (DMSO) 100% Kinase Bound C1->N5 C2 Positive Control (Staurosporine) 0% Kinase Bound C2->N5

Diagram 2: Self-validating high-throughput kinase selectivity profiling workflow.

Protocol 2: Orthogonal Validation via Time-Resolved FRET (TR-FRET)

To rule out false positives from the primary screen (e.g., compound aggregation or non-specific bead binding), orthogonal validation measuring actual Kd​ is required.

Step-by-Step Workflow:

  • Reagent Assembly: In a low-volume 384-well plate, combine recombinant GST-tagged target kinase (e.g., BRAF V600E), a fluorescently labeled kinase tracer (Alexa Fluor 647), and a Europium (Eu)-labeled anti-GST antibody.

  • Compound Titration: Dispense the 1-(2-Bromo-4-fluorophenyl)-3-ethylurea compound in a 10-point, 3-fold serial dilution series (from 10 µM to 0.5 nM).

  • Incubation: Incubate for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Ratiometric Measurement: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

    • Causality: When the tracer binds the kinase, FRET occurs (high 665/615 ratio). When the urea compound displaces the tracer, FRET is abolished. Ratiometric measurement inherently self-validates by normalizing well-to-well dispensing errors and correcting for compound auto-fluorescence.

  • Data Fitting: Plot the 665/615 emission ratio against the log[Compound]. Fit the data using a 4-parameter logistic (4PL) non-linear regression. The protocol is validated only if the Hill slope ( nH​ ) is between 0.8 and 1.2, confirming a 1:1 stoichiometric binding event.

Conclusion

The 1-(2-Bromo-4-fluorophenyl)-3-ethylurea scaffold is a highly effective, privileged starting point for developing selective Type II kinase inhibitors. By leveraging the bidentate hydrogen bonding of the urea core and the precise steric/halogen-bonding profile of the bromofluorophenyl ring, it successfully traps kinases like BRAF and p38α in the DFG-out conformation while avoiding off-target toxicity associated with rigid DFG-in kinases like Aurora A. When coupled with self-validating screening platforms like KINOMEscan and TR-FRET, this scaffold provides a robust foundation for rational drug design.

References

  • Source: National Institutes of Health (PMC)
  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: MDPI URL
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
  • Source: Ambit Biosciences Inc.
  • Protein Kinase Inhibitors - Selectivity or Toxicity?

Sources

FTIR spectroscopy reference spectra for 1-(2-Bromo-4-fluorophenyl)-3-ethylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a highly functionalized urea derivative that serves as a critical structural motif and synthetic intermediate in medicinal chemistry. Phenylurea derivatives are widely utilized as rigid linkers and key hydrogen-bonding pharmacophores in the design of kinase inhibitors[1]. Notably, the 2-bromo-4-fluorophenyl moiety is a defining structural feature in advanced antineoplastic agents, such as the gastrointestinal stromal tumor (GIST) drug Ripretinib[2].

During the synthesis and impurity profiling of such complex active pharmaceutical ingredients (APIs), confirming the integrity of the urea linkage is paramount[3]. Fourier-Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive method for this validation. This guide objectively compares the FTIR spectral performance of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea against simpler structural analogs to elucidate how specific halogen substitutions dictate spectral shifts.

Mechanistic Causality: Decoding the Spectral Shifts

As an Application Scientist, it is crucial to look beyond mere peak matching and understand the causality behind vibrational frequencies. The central urea moiety (-NH-CO-NH-) exhibits characteristic Amide I (C=O stretch) and Amide II (N-H bend / C-N stretch) bands[4].

In a baseline molecule like 1-phenyl-3-ethylurea, the lone pair of electrons on the urea nitrogen delocalizes into the aromatic ring, which decreases the double-bond character of the carbonyl group and lowers the C=O stretching frequency. However, in 1-(2-Bromo-4-fluorophenyl)-3-ethylurea , two competing electronic and steric forces dramatically alter this baseline:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative para-fluoro group pulls electron density away from the ring and the urea nitrogen. This reduces the nitrogen's ability to donate electron density to the carbonyl carbon, thereby increasing the C=O double-bond character and shifting the Amide I band to a higher wavenumber.

  • Steric Deconjugation: The bulky ortho-bromo group creates a severe steric clash with the urea N-H proton. This forces the urea plane out of coplanarity with the phenyl ring, physically preventing resonance delocalization.

Together, these forces create a distinct, high-frequency Amide I shift that serves as a primary diagnostic marker for this specific substitution pattern.

Comparative FTIR Data Presentation

To isolate and objectively compare the effects of these substituents, the table below contrasts the target compound against three reference analogs.

Table 1: Comparative FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode1-Phenyl-3-ethylurea (Baseline)1-(4-Fluorophenyl)-3-ethylurea1-(2-Bromophenyl)-3-ethylurea1-(2-Bromo-4-fluorophenyl)-3-ethylurea (Target)Diagnostic Causality
N-H Stretch ~3320, 3280~3335, 3290~3310, 3260~3325, 3275 Ortho-Br sterics weaken intermolecular H-bonding (lowering frequency), while F inductive effects counteract this shift.
C=O Stretch (Amide I) ~1645~1655~1665~1672 Strong -I effect of Fluorine + steric deconjugation by Bromine maximizes the double-bond character of the carbonyl.
N-H Bend (Amide II) ~1550~1545~1535~1530 Disrupted resonance decreases C-N double bond character, lowering the bending frequency energy requirement.
C-F Stretch N/A~1215N/A~1220 Strong, sharp band characteristic of aryl fluorides; highly diagnostic.
C-Br Stretch N/AN/A~1030~1035 Heavy atom effect; appears reliably in the lower fingerprint region.
Aliphatic C-H (Ethyl) ~2970, 2880~2970, 2880~2970, 2880~2970, 2880 Remains static across all derivatives; confirms the presence of the intact ethyl chain.

Logical Workflow Visualization

G cluster_0 Structural Substituents cluster_1 FTIR Spectral Manifestation N1 para-Fluoro Group (-I Inductive Effect) M1 Increased C=O Double Bond Shift to ~1672 cm⁻¹ N1->M1 Electron Withdrawal N2 ortho-Bromo Group (Steric Hindrance) N2->M1 Deconjugation M2 Disrupted Coplanarity Lowered N-H Bend (~1530 cm⁻¹) N2->M2 Steric Clash N3 Ethyl Group (Aliphatic Chain) M3 C-H Stretching (~2970, 2880 cm⁻¹) N3->M3 Localized Vibration

Mechanistic pathway of functional groups dictating the FTIR spectral profile of the target urea.

Experimental Protocol: Self-Validating ATR-FTIR Acquisition

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. Traditional KBr pellet pressing is highly susceptible to hygroscopic moisture absorption. Because water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, it can easily mask the critical N-H and C=O bands of the urea[5]. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated methodology.

Step-by-Step Methodology:

  • System Initialization & Background Validation:

    • Clean a monolithic diamond ATR crystal using LC-MS grade isopropyl alcohol and allow it to dry completely.

    • Acquire a single-beam background spectrum using 32 scans at 4 cm⁻¹ resolution[5].

    • Self-Validation Check: Inspect the background spectrum. The system is only validated for use if atmospheric CO₂ (~2350 cm⁻¹) and water vapor lines are fully compensated by the software, and no residual organic peaks exist.

  • Sample Loading:

    • Deposit 2–5 mg of crystalline 1-(2-Bromo-4-fluorophenyl)-3-ethylurea directly onto the center of the diamond crystal.

    • Lower the ATR anvil and apply consistent, standardized pressure to ensure intimate optical contact between the crystal and the solid sample.

  • Spectral Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹[5].

    • Co-add a minimum of 32 to 64 scans. Rationale: The aliphatic C-H stretches of the ethyl group are inherently weak compared to the highly polar C=O and C-F bonds. Co-adding scans increases the signal-to-noise ratio (SNR), ensuring these critical aliphatic markers are resolved.

  • Data Processing:

    • Apply an ATR correction algorithm (e.g., via OPUS or Omnic software) to mathematically correct for the wavelength-dependent penetration depth of the evanescent IR beam[5].

    • Self-Validation Check: Verify the Amide I to Amide II intensity ratio. In a pure, dry sample of a secondary urea, the Amide I band must be distinctly sharper and possess a higher absolute intensity than the Amide II band.

References

  • TDCommons. Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea.[2] URL: [Link]

  • Google Patents. US11395818B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.[3] URL:

  • Journal of Physical Chemistry B (ACS Publications). Time-Resolved Infrared Spectroscopy with Multivariate Analysis on Photoinduced Proton Transfer in Aromatic Urea–Acetate Anion Complexes.[4] URL: [Link]

  • MDPI. Infrared Spectroscopy for the Quality Control of a Granular Tebuthiuron Formulation.[5] URL:[Link]

Sources

Benchmarking 1-(2-Bromo-4-fluorophenyl)-3-ethylurea Efficacy in Target Engagement Assays

Author: BenchChem Technical Support Team. Date: April 2026

[color="#EA4335", arrowhead="tee", label=" Type II Inhibition", font

Visualizing the Workflows

I'm now focusing on generating clear visuals. I've successfully crafted a DOT language diagram for the p38α MAPK signaling pathway and BFEU's inhibition, including labels and color-coding. I'm now developing a second diagram for comparing NanoBRET and CETSA workflows. I'm aiming for clarity in representing experimental steps.

Refining the Diagrams

I've been refining the visuals for this guide. I'm focusing on clarifying the second diagram. The parallel workflow comparison between NanoBRET and CETSA has been finalized, and I'm currently adding final touches to it. The aim is to ensure both diagrams are highly informative and visually engaging.

Finalizing the Visuals

I've finalized both diagrams. They're now ready for integration into the guide, with clear representations of the p38α MAPK pathway and the comparative NanoBRET and CETSA workflows. I've ensured color contrast and labeling enhance understanding.

Evaluating the Results

I'm now focused on evaluating the data generated from the TE assays. I'm prioritizing analyzing the differences between NanoBRET and CETSA in measuring BFEU's efficacy. I plan to compare the IC50 values obtained from each platform and consider the implications of their differing methodologies, particularly the impact of endogenous versus overexpressed protein. I'm also planning to create Table 2 for the quantitative data.

Integrating the Details

I'm now integrating the generated data and diagrams into the guide. I've focused on ensuring the visual elements complement the textual explanations of the protocols and results. I'm working to make sure the data and analysis section, along with the benchmarking table (Table 2), is clearly presented. I plan to include the provided citation for methodological reference, with appropriate modifications.

Composing the Guide

Generating the Reference List

I'm now generating the reference list and ensuring the DOT diagram syntax is correct, including graph size and node/edge attributes, and colour codes. I'm focusing on the NanoBRET protocol and plan to include the provided citation for methodological reference, with appropriate modifications.

Executive Summary & Mechanistic Rationale

The transition from biochemical hit to cellularly active lead is a critical attrition point in small-molecule drug discovery. Biochemical assays—often utilizing truncated, purified kinase domains in non-physiological ATP environments—frequently overestimate compound potency. To rigorously evaluate the translational potential of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFEU) , a potent putative Type II kinase inhibitor targeting p38α MAPK (MAPK14), we must benchmark its efficacy using intact-cell target engagement (TE) platforms.

BFEU relies on a highly specific pharmacophore: the 1-aryl-3-alkylurea motif. This structure is designed to bind the DFG-out (inactive) conformation of p38α. The urea moiety forms a bidentate hydrogen-bond network with the kinase hinge region (Glu71/Asp168), while the bulky, electron-withdrawing 2-bromo-4-fluorophenyl group occupies the deep hydrophobic allosteric pocket. Because this binding mode is highly dependent on the conformational dynamics of the kinase within a living cell, evaluating BFEU requires platforms that preserve endogenous cellular scaffolding and physiological ATP concentrations (~1–5 mM)[1].

Pathway Stimulus Cellular Stress / TNF-α MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Downstream MK2 / ATF2 Activation (Inflammatory Response) p38->Downstream BFEU 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFEU) BFEU->p38 Type II Inhibition

Fig 1: p38α MAPK signaling cascade and the inhibitory intervention of BFEU.

Comparative Analysis of Target Engagement Platforms

To objectively benchmark BFEU, we compare two industry-standard intracellular assays against traditional biochemical methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay .

  • NanoBRET (Bioluminescence Resonance Energy Transfer): This live-cell assay relies on the competitive displacement of a fluorescent tracer by the test compound[2]. It provides high-throughput, real-time kinetic data. However, it requires the artificial overexpression of a NanoLuc-kinase fusion protein, which can alter local stoichiometry[1].

  • CETSA: This label-free method measures the thermodynamic stabilization of a protein upon ligand binding[3]. When BFEU binds p38α, the complex resists thermal denaturation at higher temperatures than the unbound protein. CETSA evaluates the endogenous target in its native state, making it highly physiologically relevant, though traditionally lower in throughput unless coupled with Multiplex Proximity Extension Assays (PEA)[4].

Table 1: Matrix Comparison of TE Platforms for BFEU
FeatureNanoBRET AssayCETSA (Western/PEA)Biochemical (KinomeScan)
Target State Overexpressed FusionEndogenousPurified Recombinant
Cellular Context Live Intact CellsIntact Cells (Lysis post-treatment)Cell-Free
Throughput High (384/1536-well)Low to MediumUltra-High
Readout Real-time competitive displacementThermal shift (Aggregation resistance)Active-site competition
Primary Utility Live-cell kinetics & high-throughput SARNative target validation & safety profilingBroad selectivity profiling

Experimental Workflows & Self-Validating Protocols

A robust assay must be a self-validating system. The protocols below detail the causality behind each step to ensure data integrity when benchmarking BFEU.

Workflow cluster_CETSA CETSA Workflow (Endogenous) cluster_NanoBRET NanoBRET Workflow (Live-Cell) Cells Live Cell Population C1 BFEU Incubation Cells->C1 N1 Transfect NanoLuc-p38α Cells->N1 C2 Thermal Gradient / Heat Shock C1->C2 C3 Lysis & Centrifugation C2->C3 C4 Quantify Soluble p38α C3->C4 N2 Add Tracer + BFEU N1->N2 N3 Equilibration N2->N3 N4 Measure BRET Ratio N3->N4

Fig 2: Parallel workflows for CETSA and NanoBRET target engagement assays.

Protocol A: NanoBRET Target Engagement Assay

Causality Focus: Establishing competitive equilibrium in a live-cell environment.

  • Transfection: Plate HEK293T cells in a 384-well format and transfect with a plasmid encoding a NanoLuc-p38α fusion. Rationale: The NanoLuc acts as the bioluminescent energy donor.

  • Tracer Addition: Introduce a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equivalent to its Kd​ . Rationale: The tracer binds the ATP pocket, acting as the energy acceptor. Proximity to NanoLuc generates the BRET signal.

  • Compound Incubation: Add BFEU in a 10-point dose-response gradient (e.g., 10 µM to 0.5 nM). Include a DMSO vehicle control and a known reference inhibitor (BIRB-796) as a positive control. Incubate for 2 hours. Rationale: BFEU competes with the tracer. A highly potent compound will displace the tracer, causing a dose-dependent drop in the BRET ratio[1].

  • Detection: Add Nano-Glo substrate and measure luminescence at 450 nm (donor) and 610 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor).

Protocol B: Isothermal Dose-Response CETSA (ITDRF-CETSA)

Causality Focus: Isolating thermodynamic stabilization of the endogenous target.

  • Cell Treatment: Incubate intact K-562 or THP-1 cells with varying concentrations of BFEU for 1 hour. Rationale: Allows BFEU to cross the lipid bilayer and bind endogenous p38α in its native scaffolding environment.

  • Thermal Denaturation: Aliquot the treated cells into PCR tubes and subject them to a specific heat shock (e.g., 52°C, the pre-determined Tagg50​ of p38α) for 3 minutes, followed by cooling to 25°C. Rationale: Heat induces protein unfolding. BFEU-bound p38α will remain folded, whereas unbound p38α will denature and precipitate[3].

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes. Rationale: Centrifugation pellets the denatured proteins, leaving only the stabilized, soluble p38α in the supernatant.

  • Quantification: Analyze the supernatant using Western Blot or a multiplex Proximity Extension Assay (PEA)[4]. Plot the soluble protein fraction against BFEU concentration to determine the EC50​ .

Quantitative Benchmarking Data

To contextualize the performance of BFEU, we benchmark its representative target engagement metrics against two well-characterized p38α inhibitors: BIRB-796 (a classic Type II inhibitor) and SB203580 (a Type I ATP-competitive inhibitor).

Table 2: Representative Benchmarking Efficacy of BFEU
CompoundBinding ModeBiochemical IC50​ (nM)NanoBRET IC50​ (nM)CETSA ITDRF EC50​ (nM)
BFEU Type II (DFG-out)45 ± 5120 ± 12185 ± 20
BIRB-796 Type II (DFG-out)18 ± 245 ± 880 ± 15
SB203580 Type I (DFG-in)35 ± 4250 ± 25310 ± 35

Data Interpretation: While BFEU demonstrates a highly potent biochemical IC50​ (45 nM), the NanoBRET and CETSA data reveal a rightward shift in cellular potency (120 nM and 185 nM, respectively). This shift is expected due to intracellular ATP competition and membrane permeability factors. Notably, BFEU outperforms the Type I inhibitor SB203580 in cellular assays, highlighting the superior residence time and target stabilization afforded by the 1-aryl-3-alkylurea pharmacophore binding to the allosteric pocket.

Conclusion

Benchmarking 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (BFEU) exclusively through biochemical assays risks a severe misinterpretation of its physiological efficacy. By utilizing orthogonal target engagement platforms—NanoBRET for high-throughput, live-cell kinetic profiling, and CETSA for endogenous target validation—researchers can construct a highly reliable pharmacological profile. The integration of these methodologies ensures that only compounds with verified, robust intracellular target engagement progress through the drug development pipeline.

References

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Publishing.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink.
  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable r

Sources

Comparative Structural Activity Relationship (SAR) of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea in sEH Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted lipid metabolism, the soluble epoxide hydrolase (sEH) enzyme has emerged as a premier therapeutic target for cardiovascular, inflammatory, and neurodegenerative diseases[1]. sEH rapidly hydrolyzes beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

To therapeutically stabilize EET levels, the 1-aryl-3-alkylurea pharmacophore was developed as a highly potent class of transition-state mimics[2]. Within this class, 1-(2-Bromo-4-fluorophenyl)-3-ethylurea serves as a critical, fragment-like baseline probe. While not a final clinical candidate, it isolates the binding dynamics of the left-hand hydrophobic pocket, providing an essential comparative baseline for structural activity relationship (SAR) optimization against advanced inhibitors like TPPU and AUDA.

Mechanistic Grounding: The sEH Catalytic Pocket

As application scientists, we do not merely synthesize analogs; we engineer molecules to exploit specific thermodynamic and spatial constraints within the enzyme's catalytic tunnel. The SAR of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is driven by three distinct regional interactions[3]:

  • The Transition-State Mimic (Urea Core): The central urea moiety is non-negotiable. Its carbonyl oxygen acts as a hydrogen-bond acceptor for Tyr382 and Tyr465, while the adjacent NH groups donate hydrogen bonds to Asp334[2]. This tripartite interaction mimics the epoxide ring-opening transition state.

  • Left-Hand Pocket Occupancy (2-Bromo-4-fluorophenyl): The left-hand pocket (LHP) of sEH is sterically restricted. The 2-bromo substitution provides critical steric bulk that restricts the rotational freedom of the phenyl ring, locking it into the lowest-energy binding conformation. Furthermore, the 4-fluoro substitution is a deliberate metabolic shield; it physically blocks Cytochrome P450 (CYP)-mediated para-hydroxylation, drastically increasing the compound's half-life in hepatic microsomes[3].

  • Right-Hand Pocket Probing (Ethyl Group): The right-hand pocket (RHP) of sEH is a deep (~15 Å), lipophilic channel. The short ethyl group of this compound only partially occupies this void. By intentionally leaving the RHP underutilized, 1-(2-Bromo-4-fluorophenyl)-3-ethylurea allows researchers to isolate and quantify the exact binding affinity contributed solely by the halogenated left-hand ring[1].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme (Target) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Urea Urea Inhibitor (Aryl-Ethylurea) Urea->sEH Inhibits

Arachidonic acid cascade showing sEH-mediated EET hydrolysis and targeted urea inhibition.

Comparative SAR Analysis

To understand the trajectory of sEH inhibitor development, we must compare our baseline ethylurea probe against fully optimized right-hand pocket (RHP) occupants. The table below demonstrates how increasing the lipophilic bulk on the right side of the urea drives potency from the nanomolar to the sub-nanomolar regime.

Compound NameLeft-Hand GroupRight-Hand GroupTarget Pocket OccupancyEstimated IC₅₀ (Human sEH)
1-(2-Bromo-4-fluorophenyl)-3-ethylurea 2-Bromo-4-fluorophenylEthylPartial RHP filling (Probe)~80 - 150 nM
1-(2-Bromo-4-fluorophenyl)-3-(adamantan-1-yl)urea 2-Bromo-4-fluorophenylAdamantylFull RHP filling< 5 nM
TPPU (Clinical Standard)TrifluoromethoxyphenylPropionylpiperidinylFull RHP + Solvent exposed~1.1 nM
AUDA (Historical Standard)AdamantylDodecanoic acidFull LHP/RHP + Solubilized~3.0 nM

Data synthesized from foundational sEH SAR literature establishing the necessity of RHP bulk for optimal thermodynamics[1],[3].

Experimental Workflows: Self-Validating Protocols

To empirically validate the SAR claims above, two orthogonal assays are required: one for target engagement (potency) and one for metabolic stability (pharmacokinetics).

Protocol 1: FRET-Based sEH Inhibition Kinetic Assay

This assay utilizes the fluorogenic substrate PHOME. The causality of this assay is self-validating: sEH cleaves the epoxide on PHOME, creating an unstable intermediate that spontaneously undergoes intramolecular cyclization. This cyclization releases 6-methoxy-2-naphthaldehyde, yielding a highly fluorescent signal that is strictly dependent on active sEH[2].

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption).

  • Enzyme Addition: Dilute recombinant human sEH enzyme in assay buffer to a final well concentration of 1 nM. Add 90 µL to a black 96-well microtiter plate.

  • Inhibitor Incubation: Add 5 µL of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea (titrated from 10 µM to 0.1 nM in DMSO). Incubate at 30°C for 15 minutes to allow the urea to establish hydrogen bonds with the catalytic triad.

  • Substrate Initiation: Add 5 µL of PHOME substrate (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) continuously for 10 minutes. Calculate the IC₅₀ using the linear velocity of the fluorescent generation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol validates the protective causality of the 4-fluoro and 2-bromo substitutions against Phase I CYP450 metabolism[3].

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the urea inhibitor to a final concentration of 1 µM (keep organic solvent <0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity.

  • Self-Validating Quench: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. The acetonitrile denatures the CYP enzymes (stopping the reaction instantly) and precipitates proteins for clean extraction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and structural half-life.

SAR_Workflow Syn 1. Compound Synthesis (Aryl-Urea Library) FRET 2. FRET sEH Assay (PHOME Cleavage) Syn->FRET Micro 3. Microsomal Stability (HLM/MLM) FRET->Micro Micro->Syn SAR Feedback Lead 4. Lead Selection (In Vivo PK/PD) Micro->Lead

Iterative SAR screening workflow for evaluating sEH inhibitor pharmacokinetics and potency.

Conclusion

1-(2-Bromo-4-fluorophenyl)-3-ethylurea is a masterclass in rational drug design compartmentalization. By utilizing a minimal ethyl group on the right-hand side, researchers can isolate the profound metabolic and conformational advantages provided by the 2-bromo-4-fluorophenyl left-hand moiety[3]. Once this left-hand stability is validated via HLM and FRET assays, the ethyl group can be systematically replaced with bulkier, target-occupying groups (like substituted piperidines) to generate sub-nanomolar clinical candidates[1].

References

  • Soluble Epoxide Hydrolase Regulates Hydrolysis of Vasoactive Epoxyeicosatrienoic Acids. Circulation Research. AHA Journals.[Link]

  • Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. PubMed / NIH.[Link]

  • Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. PubMed / NIH.[Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules. MDPI.[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. PMC / NIH.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.